Picoxystrobin

Catalog No.
S639991
CAS No.
117428-22-5
M.F
C18H16F3NO4
M. Wt
367.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Picoxystrobin

CAS Number

117428-22-5

Product Name

Picoxystrobin

IUPAC Name

methyl (E)-3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate

Molecular Formula

C18H16F3NO4

Molecular Weight

367.3 g/mol

InChI

InChI=1S/C18H16F3NO4/c1-24-11-14(17(23)25-2)13-7-4-3-6-12(13)10-26-16-9-5-8-15(22-16)18(19,20)21/h3-9,11H,10H2,1-2H3/b14-11+

InChI Key

IBSNKSODLGJUMQ-SDNWHVSQSA-N

SMILES

COC=C(C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)C(=O)OC

Synonyms

Acanto; Acapela; ZEN 90160; (E)-α-(Methoxymethylene)-2-[[[6-(trifluoromethyl)-2-pyridinyl]oxy]methyl]benzeneacetic Acid Methyl Ester; (αE)-α-(methoxymethylene)-2-[[[6-(trifluoromethyl)-2-pyridinyl]oxy]methyl]benzeneacetic Acid Methyl Ester;

Canonical SMILES

COC=C(C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)C(=O)OC

Isomeric SMILES

CO/C=C(\C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)/C(=O)OC

picoxystrobin mechanism of action QoI fungicide

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Mechanism of Action

Picoxystrobin's fungicidal activity stems from its action as a Quinone outside Inhibitor (QoI), classified as a Respiration Inhibitor (C) and specifically within FRAC Group 11 [1] [2].

  • Molecular Target: It binds to the Qo site (quinone outer binding site) of the cytochrome bc1 complex (Complex III) in the fungal mitochondrial electron transport chain [2]. This binding inhibits electron transfer between cytochrome b and cytochrome c1, preventing the reduction of ubiquinol [1] [2].
  • Cellular Consequence: The disruption halts ATP synthesis via oxidative phosphorylation, critically starving the fungal cell of energy [3]. This leads to the inhibition of spore germination, mycelial growth, and subsequent disease development [1].
  • Fungicidal Activity: this compound is primarily a protectant fungicide with limited curative properties, forming a protective barrier on plant surfaces to prevent fungal spore germination and penetration [1]. It exhibits systemic activity, allowing movement within the plant through xylem for broader protection [1] [4].

The following diagram illustrates the specific disruption point of this compound within the fungal mitochondrial electron transport chain:

G cluster_0 Inhibition Point NC Nicotinamide Cofactor C1 Complex I NC->C1 e⁻ Q Ubiquinone (Q) C1->Q e⁻ C2 Complex III (cytochrome bc1) Cc Cytochrome c C2->Cc e⁻ PMF Proton Motive Force C2->PMF H⁺ C3 Complex IV O2 Oxygen C3->O2 e⁻ C3->PMF H⁺ Q->C2 e⁻ Cc->C3 e⁻ ATPase ATP Synthase PMF->ATPase H⁺ Succ Succinate C2S Succinate Dehydrogenase Succ->C2S FADH2 FADH2 FADH2->Q e⁻ C2S->FADH2 Pixo This compound Pixo->C2 Binds to Qo Site

Diagram 1: this compound inhibits electron transfer at the Qo site of cytochrome bc1 complex (Complex III), halting ATP production [1] [2].

Technical Profile and Usage

Parameter Details
FRAC Group 11 (Quinone outside Inhibitors - QoIs) [1] [2]
Chemical Class Strobilurin (Methoxyacrylate) [4] [2]
Resistance Risk High [1]
Activity Spectrum Broad-spectrum (Rusts, Powdery Mildew, Downy Mildew, Leaf Spots, Blights, etc.) [5] [2]
Formulation Example This compound 22.52% SC (Suspension Concentrate) [2]
Crop Target Disease Pathogen Example Dosage (ml/acre) [2]
Cereals (Wheat, Barley) Rusts, Powdery Mildew, Net Blotch, Tan Spot Puccinia spp., Blumeria graminis Not Specified
Soybean Rust, Leaf Spot Phakopsora pachyrhizi, Cercospora kikuchii 160-170
Grape Downy Mildew, Powdery Mildew Plasmopara viticola, Uncinula necator 160-170
Rice Rice Blast Pyricularia oryzae 240-250
Cumin Blight Alternaria burnsii 160-170

Beyond direct fungal control, QoI fungicides like this compound induce "physiological side effects" or "greening effect" in plants [1]. This results from inhibited ethylene production, leading to delayed senescence, prolonged chlorophyll retention, improved nitrogen utilization, and strengthened cell walls [1].

Resistance Management

Pathogen resistance to QoI fungicides is a major concern, characterized as high-risk [1]. Mutations in the mitochondrial cytochrome b gene (e.g., G143A) can alter the Qo site, reducing fungicide binding affinity [1].

Key Management Strategies [1]:

  • Use in Mixtures: Always apply this compound with effective fungicides from different FRAC groups (e.g., DMIs/Group 3, Multi-site M). Partners must control target diseases at their label rate.
  • Limit Applications: Restrict to 1-2 applications per season; avoid sequential QoI use.
  • Apply Preventatively: Use early in disease cycle when fungicide is most effective; avoid relying on curative properties under high disease pressure.
  • Follow Label Rates: Use full recommended rates; avoid reduced or repeated rates that increase selection pressure.

Experimental Assessment Protocols

Research on fungicide effects requires standardized methodologies. The following diagram outlines a generalized workflow for in vitro assessment of fungicide impact on fungal organisms, synthesizing approaches from published studies [6].

Diagram 2: Generalized workflow for in vitro assessment of fungicide effects on fungal organisms [6].

Key Methodological Considerations [6]:

  • In Vitro Systems: Use root organ cultures or plate assays to isolate fungicide effects without soil or environmental confounding factors.
  • Treatment Concentrations: Test a range including low environmentally-relevant (e.g., 0.02 mg/L) and high (e.g., 2 mg/L) doses.
  • Control Groups: Always include appropriate solvent controls.
  • Assessment Parameters:
    • Hyphal Healing (HHM): Quantify septum formation and hyphal tip reconnection success rates.
    • Spore Germination: Assess percent germination inhibition relative to control.
    • Mycelial Growth: Measure radial growth or dry weight biomass.
    • Cellular Respiration: Conduct O2 consumption assays polarographically.

Conclusion

This compound serves as a potent QoI fungicide with a well-defined biochemical mechanism targeting fungal mitochondria. Its high resistance risk necessitates strict adherence to anti-resistance strategies, primarily through application in mixtures with different mode-of-action fungicides.

References

Physical and Chemical Properties of Picoxystrobin

Author: Smolecule Technical Support Team. Date: February 2026

The fundamental properties of picoxystrobin that influence its environmental behavior are summarized in the table below.

Property Value Conditions / Notes Implications
Water Solubility [1] 3.1 mg/L Low (at 20°C, pH 7) Low potential for leaching, but high mobility if dissolved.
Vapor Pressure [1] Data missing - -
Octanol-Water Partition Coefficient (Log KOW) [1] 3.6 High (at 20°C, pH 7) High potential to adsorb to soil and organic matter; may bioaccumulate.
Henry's Law Constant [1] Data missing - -
Melting Point [1] 75 °C - -
Molecular Formula [1] C₁₈H₁₆F₃NO₄ - -
Molecular Mass [1] 367.32 g/mol - -

Environmental Fate and Regulatory Concerns

This compound's movement and transformation in the environment lead to specific regulatory concerns, particularly in the European Union.

  • Transformation and Metabolites: this compound breaks down in the environment into several metabolites, including IN-QDY62, IN-QDY63, and IN-QDK50 [2] [3].
  • Groundwater Contamination: Modeling for EU registration indicated that for all representative uses on cereals, these toxicologically relevant metabolites were predicted to exceed the 0.1 μg/L parametric drinking water limit in groundwater under a majority of the modeled scenarios. This was identified as a critical area of concern [2] [3].
  • Ecotoxicological Risks: A high risk could not be excluded for aquatic organisms, earthworms, and earthworm-eating mammals, primarily due to the metabolite IN-QDY63. The risk assessment for fish-eating birds and mammals could not be finalized due to a lack of data [2] [3].
  • Regulatory Status in the EU: As of the 2016 peer review, This compound was not approved for use in the European Union under Regulation (EC) No 1107/2009 [1]. In contrast, it has established tolerances (MRLs) in the United States for residues on various commodities [4].

Framework for Environmental Fate Testing

While the search results do not provide detailed, step-by-step laboratory protocols for this compound specifically, they outline the mandatory studies required for regulatory assessment. The following table lists these required studies based on U.S. EPA guidelines [5].

Study Type Guideline Number Use Pattern Test Substance
Hydrolysis 835.2120 Terrestrial, Aquatic, etc. TGAI or PAIRA
Photodegradation in Water 835.2240 Terrestrial, Aquatic TGAI or PAIRA
Photodegradation on Soil 835.2410 Terrestrial, Forestry TGAI or PAIRA
Aerobic Soil Metabolism 835.4100 Terrestrial, Greenhouse, etc. TGAI or PAIRA
Anaerobic Soil Metabolism 835.4200 Terrestrial TGAI or PAIRA
Aerobic Aquatic Metabolism 835.4300 Terrestrial, Aquatic, Forestry TGAI or PAIRA
Anaerobic Aquatic Metabolism 835.4400 Terrestrial, Aquatic, Forestry TGAI or PAIRA
Leaching & Adsorption/Desorption 835.1230 / 835.1240 Terrestrial, Aquatic, etc. TGAI or PAIRA
Laboratory Volatility 835.1410 Conditionally Required TEP
Terrestrial Field Dissipation 835.6100 Terrestrial, Residential Outdoor TEP
Aquatic Field Dissipation 835.6200 Aquatic TEP

TGAI = Technical Grade of the Active Ingredient; PAIRA = Pure Active Ingredient Radio-labeled; TEP = Typical End-use Product [5]

Experimental Workflow for Fate Assessment

The process for conducting an environmental fate assessment, as derived from regulatory requirements, can be visualized as a multi-stage workflow. The diagram below outlines the key phases from initial planning to final risk characterization.

workflow Start Define Assessment Scope PhysChem Characterize Physicochemical Properties Start->PhysChem Identify required data LabStudies Conduct Lab Degradation Studies PhysChem->LabStudies Use properties to inform study design Mobility Perform Mobility Studies LabStudies->Mobility Identify key metabolites for tracking FieldStudies Validate with Field Studies Mobility->FieldStudies Compare lab vs. field behavior Modeling Exposure & Risk Modeling FieldStudies->Modeling Input dissipation data & metabolite profiles RiskChar Risk Characterization & Reporting Modeling->RiskChar Interpret model results

The workflow for environmental fate assessment moves from lab studies to field validation and risk modeling [2] [5] [6].

Microbial Biodegradation Potential

Although not a standard regulatory test, research on strobilurin fungicides suggests potential for microbial biodegradation.

  • Evidence from a Related Compound: A study on azoxystrobin (a similar strobilurin fungicide) identified a bacterial strain, Ochrobactrum anthropi SH14, capable of using it as a carbon source. This strain was also shown to degrade other strobilurins, including This compound (76.6% degradation) under controlled laboratory conditions [7].
  • Methodology Overview: The general methodology involved [7]:
    • Isolation & Enrichment: Culturing microbes from contaminated soil in a Mineral Salt Medium (MSM) with the fungicide as the sole carbon source.
    • Identification: Characterizing the isolated strain using 16S rDNA sequencing.
    • Degradation Assay: Inoculating MSM with the strain and monitoring compound concentration over time via HPLC.
    • Pathway Identification: Using techniques like LC-MS to identify intermediate metabolites and propose a degradation pathway.

References

picoxystrobin systemic activity fumigation activity

Author: Smolecule Technical Support Team. Date: February 2026

Picoxystrobin: Systemic and Fumigation Activity

This compound is a broad-spectrum strobilurin fungicide known for its unique mobility within plants. Its systemic activity allows it to be redistributed through the plant's vascular system, while its fumigation activity enables it to move in the air surrounding the plant tissue. This dual action provides both protective and curative effects against fungal diseases [1] [2].

The core of its biological activity lies in its mode of action: it inhibits mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex, thereby preventing ATP production and energy generation (FRAC Code 11) [3].

Key Characteristics and Quantitative Data

The following tables summarize the fungicide's fundamental identities and its specific mobility characteristics.

Table 1: Fundamental Profile of this compound

Property Description
Chemical Name methyl (E)-3-methoxy-2-{2-[6-(trifluoromethyl)-2-pyridyloxymethyl]phenyl}acrylate [3]
IUPAC Name methyl (E)-3-methoxy-2-{2-[6-(trifluoromethyl)-2-pyridyloxymethyl]phenyl}acrylate [3]
CAS RN 117428-22-5 [1] [3]
Molecular Formula C₁₈H₁₆F₃NO₄ [3]
Mode of Action Respiration inhibitor (QoI fungicide; FRAC Group 11) [3]

Table 2: Systemic and Fumigation Activity of this compound

Activity Type Description & Mechanism
Systemic Activity Once absorbed by leaves, it can move in the xylem (the water-conducting tissue). It is redistributed within the plant's transportation system along with the flow of water [1].
Fumigation Activity The active ingredient can move in the gas phase on the leaf surface and can also be absorbed from the gas phase into the leaf to then move in the xylem [1].
Key Advantage This combination provides better therapeutic (curative) activity compared to other strobilurins like azoxystrobin and trifloxystrobin, as the active ingredient can be effectively redistributed to protect new growth and act on existing infections [1].

Table 3: Physicochemical Properties Governing Mobility

Property Value Implication for Mobility & Activity
Water Solubility (at 20°C, pH 7) 3.1 mg/L [3] Relatively low solubility facilitates its movement in the gas phase (fumigation activity) and influences its behavior in the plant's aqueous vascular system.
Log P (at 20°C, pH 7) 3.6 [3] This high octanol-water partition coefficient indicates strong lipophilicity, which aids in crossing plant cuticles and cell membranes, supporting systemic movement.

Synthesis and Experimental Protocol

The industrial synthesis of this compound, as described in a patent, provides insight into its production. The process centers on a key condensation reaction that forms the core methoxyacrylate structure responsible for its fungicidal activity [1] [3].

Detailed Condensation Reaction Protocol from Patent CN112679422A [1]:

  • Objective: To prepare this compound from the key intermediate, methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate.
  • Reaction Setup:
    • Reactants: The intermediate is reacted with acetic anhydride and trimethyl orthoformate.
    • Molar Ratio: The molar ratio of the intermediate to acetic anhydride to trimethyl orthoformate is 1 : (2-4) : (1.5-3).
    • Reaction Conditions: The mixture undergoes a condensation reaction at a temperature of 80-120 °C for 8-24 hours.
  • Reaction Mechanism & Role of Reagents: The reaction between the ester and trimethyl orthoformate forms the methoxyacrylate group. Acetic anhydride plays a dual role: it acts as a reactant and reacts with by-products (like methanol) to shift the equilibrium towards the product, thereby improving the overall yield.
  • Work-up and Purification:
    • Concentration: The reaction product first undergoes low-vacuum reduced-pressure concentration (vacuum degree < -0.08 MPa, temperature < 100 °C), followed by high-vacuum concentration (vacuum degree < -0.098 MPa, temperature < 100 °C) to obtain a crude product.
    • Washing: The crude product is dissolved in an inert solvent, and the solution is washed with water.
    • Isolation: The organic phase is separated and undergoes减压脱溶 (reduced pressure desolvation, i.e., solvent removal under vacuum) to obtain a primary pure product.
    • Recrystallization: The primary product is recrystallized to yield pure this compound.

This method is noted for its simple process, mild reaction conditions, and avoidance of highly toxic methylating agents like dimethyl sulfate, making it more suitable for industrial production [1].

Mobility and Translocation Pathway

The diagram below illustrates the journey of this compound from application to its site of action within the plant, integrating its systemic and fumigation pathways.

PicoxystrobinPathway cluster_plant Plant Interior (Systemic Activity) Application Foliar Application LeafSurface Leaf Surface Application->LeafSurface XylemTransport Xylem Transport LeafSurface->XylemTransport Absorption Fumigation Vaporization and Movement on Leaf Surface LeafSurface->Fumigation Volatilization Redistribution Redistribution with Transpiration Stream XylemTransport->Redistribution FungalCell Fungal Cell Redistribution->FungalCell RespirationInhibition Inhibition of Mitochondrial Respiration FungalCell->RespirationInhibition subcluster_fumigation subcluster_fumigation Fumigation->XylemTransport Re-absorption from Gas Phase

This compound mobility and mode of action pathway, showing systemic and fumigation routes from application to fungal respiration inhibition.

Key Insights for Research and Development

For researchers and professionals in drug and agrochemical development, the following points are particularly relevant:

  • Enhanced Efficacy: The dual-mode mobility of this compound offers a significant agronomic advantage. Its ability to be redistributed after application provides more robust therapeutic action compared to fungicides with only contact or locally systemic activity [1].
  • Formulation Considerations: When developing new formulations, the inherent fumigation activity of this compound can be leveraged to improve coverage and control of pathogens on hidden or hard-to-reach plant surfaces. Adjuvants that enhance adhesion and penetration can further optimize its delivery [2].
  • Resistance Management: As a QoI fungicide (FRAC Group 11), resistance development is a known risk. Its use should be strategically managed within anti-resistance programs, including rotation or mixture with fungicides from different mode-of-action groups [3].

References

picoxystrobin synthesis preparation method

Author: Smolecule Technical Support Team. Date: February 2026

Core Synthesis Methods of Picoxystrobin

The table below summarizes the two primary synthetic routes for this compound, highlighting their key features and steps.

Method & Source Key Features Core Chemical Reaction/Step Steps Reported Yield
One-Pot Condensation [1] [2] Simple process, mild conditions, avoids highly toxic methylating agents [1]. Scalable industrial process where acetic anhydride neutralizes byproducts, improving yield [2]. Condensation of methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate with acetic anhydride and trimethyl orthoformate [1]. 1 Not explicitly stated, but noted as high-yielding [1].
Alkali Metal Salt Condensation [3] Saves acid-binding agents; reduces equipment costs and waste; suitable for industrial production [3]. Reaction of alkali metal salt of 2-hydroxy-6-trifluoromethylpyridine with (E)-3-methoxy-2-(2-halomethylphenyl)-2-methyl acrylate [3]. 2 Over 82% (total yield for hydrolysis and condensation) [3].
Traditional Multi-Step [4] [5] Historically common; uses toxic dimethyl sulfate for O-methylation; more complex with lower industrial favor [4] [5]. Formylation of methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate, followed by O-methylation with dimethyl sulfate [4] [5]. 4 Not specified in search results.

Detailed Experimental Protocols

Here are the specific laboratory procedures for the two modern and efficient synthesis methods.

One-Pot Condensation Method

This method is noted for its simple process, mild reaction conditions, and high yield, making it favorable for industrial production [1].

  • Reaction Setup: In a suitable reaction vessel, mix methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate, acetic anhydride, and trimethyl orthoformate in a molar ratio of 1:2-4:1.5-3 [1].
  • Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and maintain the condensation reaction for 8-24 hours [1]. The acetic anhydride acts to consume reaction byproducts, driving the reaction forward [1].
  • Reaction Monitoring: Begin fractional distillation after 1.8-2.2 hours of reaction time [1].
  • Work-up and Isolation:
    • Concentration: Subject the crude reaction product to sequential reduced-pressure concentration.
      • Low vacuum: Vacuum degree < -0.08 MPa, temperature < 100 °C.
      • High vacuum: Vacuum degree < -0.098 MPa, temperature < 100 °C [1].
    • Dissolution & Washing: Dissolve the resulting crude condensation product in an inert solvent. Wash this solution with water to remove impurities [1].
    • Purification: After减压脱溶 (decompression desolventizing) of the organic phase to obtain a primary pure product, recrystallize it to obtain pure this compound [1].
Alkali Metal Salt Condensation Method

This two-step process avoids the use of acid-binding agents and simplifies the hydrolysis step, reducing material cost and solid waste [3].

Step 1: Synthesis of Alkali Metal Salt of 2-Hydroxy-6-trifluoromethylpyridine

  • Reaction: React 2-halo-6-trifluoromethylpyridine (e.g., 2-chloro-6-trifluoromethylpyridine) with an alkali metal hydroxide (e.g., sodium hydroxide) in an aqueous solution [3].
  • Conditions: The reaction can be performed in a sealed reactor at elevated temperature and pressure. For example, at 150 °C for 5 hours, generating a kettle pressure of about 0.4 MPa [3].
  • Isolation: After reaction completion, cool the mixture, filter, and drain to obtain the solid sodium salt intermediate [3].

Step 2: Condensation to Form this compound

  • Reaction: The synthesized alkali metal salt is then reacted with (E)-3-methoxy-2-(2-halomethylphenyl)-2-methyl acrylate in a solvent [3].
  • Isolation and Purity: After two steps of separation, the total yield is over 82%, with a final product content of 97%-98% [3].

This workflow shows the two-step process for the alkali metal salt method, starting from a halopyridine precursor:

Start Start: 2-Halo-6-trifluoromethylpyridine (e.g., 2-Chloro-6-trifluoromethylpyridine) Step1 Step 1: Hydrolysis & Salt Formation React with Aqueous Sodium Hydroxide (Conditions: e.g., 150°C, 5 hours, 0.4 MPa) Start->Step1 Intermediate Intermediate: Sodium Salt of 2-Hydroxy-6-trifluoromethylpyridine Step1->Intermediate Step2 Step 2: Condensation Reaction React with (E)-3-methoxy-2-(2-halomethylphenyl)-2-methyl acrylate (in solvent) Intermediate->Step2 End End: this compound (Total yield > 82%, Purity 97-98%) Step2->End

Key Technical Summary

For research and industrial development, the One-Pot Condensation Method is particularly noteworthy due to its operational simplicity and avoidance of highly toxic reagents. The Alkali Metal Salt Method also presents a compelling alternative with high yield and reduced waste. The traditional multi-step method using dimethyl sulfate is less attractive for modern, environmentally conscious production.

References

Physical & Chemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

For researchers requiring solubility and stability data, key parameters are listed in the following table.

Parameter Value Conditions
Water Solubility 3.1 mg/L 20 °C, pH 7 [1]
Octanol-Water Partition Coefficient (Log P) 3.6 20 °C, pH 7 [1]
Solubility in Organic Solvents 250,000 mg/L Acetone, Ethyl acetate, Xylene [1]
Stability Decomposes before boiling [1]

Mechanism of Action

Picoxystrobin exhibits both preventative and curative activity [1]. Its primary mode of action is the inhibition of mitochondrial respiration in fungal cells.

  • Molecular Target: It binds to the Qo site (quinone outside) of the cytochrome bc1 complex in the mitochondrial electron transport chain [2].
  • Cellular Effect: This binding blocks electron transfer, halting ATP production (energy generation) and leading to an energy crisis within the fungal cell, ultimately causing its death [3] [2].
  • Plant Health Effects: Like other QoI fungicides, this compound can induce physiological reactions in plants, known as the "greening effect." This involves delayed senescence, improved nitrogen utilization, and strengthened cell walls, which can contribute to overall plant health and standability [2].

The following diagram illustrates this mechanism and its consequences.

G This compound This compound Qo_site Qo Site of Cytochrome bc1 Complex This compound->Qo_site Binds and Inhibits Electron_Flow Electron Transport Flow Qo_site->Electron_Flow Blocks ATP_Synthesis ATP Synthesis Electron_Flow->ATP_Synthesis Halts Fungal_Death Fungal Cell Death ATP_Synthesis->Fungal_Death Energy Depletion

Agricultural Applications

This compound is a broad-spectrum fungicide effective against a wide range of fungal diseases, including rusts, mildews, leaf spots, and blights [3] [1]. Its primary applications include:

Use Case Target Crops Key Diseases Controlled
Disease Prevention in Cereals [4] [5] Wheat, barley, corn, oats, rye [6] [1] Rusts, Septoria leaf spot, Powdery mildew [3] [1]
Soybean Disease Management [4] [5] Soybeans Frogeye leaf spot, Rust, White mould [4] [1]
Vegetable Crop Protection [4] Various vegetables Early blight, Downy mildew [4]
Seed Treatment [5] Canola, soybeans, cereals [5] [7] Protects during germination, improves early-stage vigor [5]
Post-Harvest Disease Suppression [4] [5] Grains, tubers Suppresses fungal growth during storage, extends shelf life [4] [5]

Synthesis and Analytical Data

A common synthetic route for this compound involves a condensation reaction. One reported method proceeds with a 98% yield using the following protocol [8]:

  • Reagents: A methoxy acrylate compound, 6-trifluoromethyl-2-hydroxypyridine, potassium carbonate.
  • Solvent: N,N-Dimethylformamide (DMF).
  • Conditions: Reaction in an oil bath at 50°C for 24 hours [8].
  • Work-up and Purification: The cooled reaction mixture is extracted with water and ethyl acetate. The combined organic phases are washed with saturated sodium chloride, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The residue is purified by silica gel column chromatography using a gradient of ethyl acetate and petroleum ether as the eluent [8].

Resistance and Regulatory Status

Resistance Management

This compound is classified as a high-risk for resistance development by FRAC [2]. To delay resistance, it is crucial to implement anti-resistance strategies including:

  • Mixing: Applying this compound in a permissible mixture with fungicides from different FRAC groups (e.g., multi-site inhibitors) [2].
  • Rotation: Rotating with fungicides that have a different mode of action [3] [2].
  • Limiting Applications: Following label instructions to limit the number of applications per season [2].
Regulatory Status and Environmental Concerns

This compound's registration status varies globally, with significant regulatory attention on its environmental and toxicological profile.

  • European Union: The approval of this compound was not renewed [1] [7]. The European Food Safety Authority (EFSA) assessment identified critical areas of concern, including:

    • The potential for groundwater contamination by toxicologically relevant metabolites [6].
    • A high risk for aquatic organisms and earthworms [6].
    • Inconclusive data on the genotoxic potential of certain metabolites [6].
  • Canada: Health Canada conducted a special review and concluded that products containing this compound continue to meet registration standards, provided updated risk mitigation measures (e.g., spray buffer zones for aquatic habitats) are implemented [7]. The assessment acknowledged risks to aquatic invertebrates and earthworms but found them manageable with restrictions [7].

  • Ecotoxicity: Studies indicate that this compound is highly toxic to aquatic life. It has been shown to cause developmental abnormalities, oxidative stress, and immunotoxicity in zebrafish embryos, with a 96-hour LC₅₀ of 86 µg/L [9].

References

picoxystrobin discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and History

Picoxystrobin is a methoxyacrylate fungicide belonging to the strobilurin class [1] [2]. These compounds are derived from naturally occurring antifungal compounds produced by certain wood-rot fungi.

  • IUPAC Name: (E)-3-methoxy-2-{2-[6-(trifluoromethyl)-2-pyridyloxymethyl]phenyl}acrylate
  • Molecular Formula: C18H16F3NO4
  • CAS Number: 117428-22-5
  • Molecular Weight: 367.32 [3]

While a definitive discovery timeline is not available in the search results, key commercial milestones are known. It was originally discovered by Syngenta (then ICI) and later, in 2006, its global rights were transferred to DuPont as part of a broader business agreement [4]. It was the fourth strobilurin fungicide to be marketed [4].

Mode of Action and Biochemical Activity

This compound operates through a well-defined biochemical mechanism that disrupts fungal energy production.

  • Molecular Target: The fungicide binds to the Qo site (quinone outer pocket) of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain [5].
  • Mechanism: By occupying the Qo site, this compound blocks the transfer of electrons between cytochrome b and cytochrome c1. This halts the cycle of ubiquinone reduction and oxidation, which is essential for cellular respiration.
  • Cellular Consequence: The inhibition of electron transport prevents the generation of a proton gradient across the mitochondrial membrane, which is required for ATP synthesis. This leads to a catastrophic energy failure within the fungal cell, resulting in a loss of pathogenicity and eventual cell death [1] [2].

The following diagram illustrates this process and the resistance mechanism:

G cluster_membrane Mitochondrial Inner Membrane CytB Cytochrome b CytC1 Cytochrome c1 QoSite Qo Site (Cytochrome bc1 Complex) InhibitedFlow Electron Flow Blocked QoSite->InhibitedFlow Result This compound This compound This compound->QoSite Binds to AlteredSite Altered Qo Site (this compound Cannot Bind) This compound->AlteredSite Cannot Bind NormalFlow Normal Electron Flow ATP ATP Production Ceases InhibitedFlow->ATP CellDeath Fungal Cell Death ATP->CellDeath G143S G143A Mutation (Common Resistance) G143S->AlteredSite Causes ResistantFlow Electron Flow Continues AlteredSite->ResistantFlow Allows FungusLives Fungus Survives ResistantFlow->FungusLives

Diagram 1: this compound's fungicidal action and fungal resistance via cytochrome b mutation.

Resistance Development and Management

Intensive use of QoI fungicides like this compound exerts high selection pressure on fungal populations, leading to resistance. The primary mechanism involves point mutations in the mitochondrial gene encoding the cytochrome b protein [5].

Table 1: Documented Cytochrome b Mutations Conferring this compound Resistance

Mutated Amino Acid Resistance Level Impact on Field Control Pathogen Example
G143S High (RF* > 100) Control failure. This compound provides no control against these mutants. Colletotrichum truncatum [5]
G137R Moderate (RF < 50) Reduced efficacy. Control is significantly lower compared to wild-type isolates. Colletotrichum truncatum [5]
Unknown Moderate Reduced efficacy. Resistance occurs without cytochrome b mutation, suggesting alternative mechanisms. Colletotrichum gloeosporioides [5]

*RF: Resistance Factor

Integrated Resistance Management Strategies:

  • Mixtures: Use this compound in combination with fungicides from different chemical classes (e.g., fluazinam, difenoconazole, propiconazole) that have different modes of action [5]. Positive cross-resistance occurs with other QoIs like pyraclostrobin, so rotating within the same class is ineffective [5].
  • Application Timing: Follow label recommendations and avoid repetitive, calendar-based applications.

Analytical Methods and Detection Protocols

Monitoring this compound levels in environmental and food samples is crucial for safety and resistance management. Advanced methods offer high sensitivity and specificity.

Table 2: Analytical Methods for this compound Detection

Method Principle Key Performance Metrics Applications & Notes
Time-Resolved Fluorescence Immunochromatography (TRFICA) [6] Competitive immunoassay using a specific monoclonal antibody and time-resolved fluorescent microspheres. qLOD: 0.26-3.44 ng/mL (in vegetables). IC50: 5.29-37.68 ng/mL. Recovery: 79.8-105.0% [6]. Rapid, on-site screening. High specificity and sensitivity, suitable for vegetables like cucumber, pepper, and tomato [6].
Flow Injection-Chemiluminescence (FI-CL) [7] This compound enhances chemiluminescence in a luminol-KMnO₄ system after ultrasonic treatment. LOD: 0.27 ng/mL. Linear Range: 2–150 ng/mL. RSD: 3.9% (for 20 ng/mL) [7]. A simple, low-cost, and rapid method for high-throughput analysis of water samples [7].
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [6] Chromatographic separation coupled with tandem mass spectrometry for detection. Considered a reference method for its high accuracy, sensitivity, and specificity. Used for confirmatory analysis in complex matrices. Validates the results of rapid screening methods like TRFICA [6].

Environmental Fate and Biodegradation

This compound's environmental persistence and potential ecotoxicity are areas of active research, with microbial degradation offering a promising remediation pathway.

  • Primary Degradation Pathway: The bacterium Hyphomicrobium sp. H-9 can utilize this compound as a carbon source. It initiates degradation via hydrolysis of the ester bond, leading to the formation of corresponding SF acids and methanol [8]. This strain can also degrade other strobilurin fungicides (trifloxystrobin, azoxystrobin, kresoxim-methyl) in a similar manner [8].
  • Detoxification Mechanism: The degradation products are less toxic. Strain H-9 was shown to mitigate this compound-induced oxidative stress and growth inhibition in the microalgae Tetradesmus obliquus [8]. It modulates the expression of algal genes involved in photosynthesis, the Calvin cycle, energy metabolism, and oxidative stress, thereby alleviating toxicity [8].

Research and Development Applications

For researchers, key application areas include:

  • Novel Formulation Development: Research focuses on improving stability and environmental profiles of formulations (liquid, granules, powder) [1] [9].
  • Green Synthesis Pathways: Recent patents describe more efficient and environmentally friendly synthesis methods that avoid highly toxic reagents like dimethyl sulfate [3].
  • Ecotoxicity and Risk Assessment: Studies on the impact of residues on non-target organisms (like zebrafish and microalgae) and the food chain are critical for informing regulatory MRLs (e.g., 0.5 mg/kg in cucumber and pepper in China) [8] [6].

References

picoxystrobin mode of action respiration inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Picoxystrobin belongs to the Quinone outside Inhibitor (QoI) group of fungicides, classified as a strobilurin [1] [2]. Its primary molecular target is the cytochrome bc1 complex (also known as Complex III) within the mitochondrial electron transport chain [1] [3].

  • Inhibition of Electron Transfer: this compound binds to the Qo site (quinone oxidation site) of the cytochrome bc1 complex. This binding blocks the transfer of electrons from ubiquinol to cytochrome c, effectively halting the flow of electrons through the chain [1] [3].
  • Disruption of Energy Production: By interrupting electron transport, this compound prevents the translocation of protons (H⁺) across the inner mitochondrial membrane. This collapses the proton gradient essential for driving ATP synthase (Complex V), leading to a severe reduction in cellular ATP production [1].
  • Cellular Consequences: The ensuing energy crisis results in a cascade of cellular failures, including the disruption of metabolic processes, cell membrane integrity, and eventual cell death [1]. The fungicide exhibits both protective and curative properties [2].

Quantitative Efficacy Data

The inhibitory strength of this compound can be quantified by its effective concentration (EC₅₀), which is the concentration required to achieve 50% inhibition of a biological process. The following table summarizes its potency against the fungus Neopestalotiopsis clavispora:

Biological Process Inhibited Mean EC₅₀ Value (µg/mL) Range (µg/mL)
Mycelial Growth [1] 0.0282 ± 0.0148 0.0062 - 0.0658
Spore Germination [1] 0.0048 ± 0.0022 0.0014 - 0.0099

These data demonstrate that this compound is highly effective at inhibiting fungal growth, with spore germination being an even more sensitive process.

Resistance and Fitness Penalty

Fungi can develop resistance to QoI fungicides, often through point mutations in the mitochondrial gene that encodes the cytochrome b protein (such as the G143A mutation) [1]. However, studies on N. clavispora have shown that resistant mutants can suffer a fitness penalty:

  • Reduced Competitiveness: Resistant mutants exhibited decreased conidium production and were less pathogenic compared to their sensitive progenitors [1].
  • Stable Resistance: In the studied mutants, no mutations were found in the cytochrome b gene, suggesting the possibility of other, less common resistance mechanisms that still impart a competitive disadvantage [1].

Ecotoxicology and Environmental Impact

This compound's mode of action is not exclusive to fungal mitochondria and can affect non-target organisms, leading to important environmental considerations.

Organism / System Observed Effect Key Findings
Zebrafish (Danio rerio) Developmental toxicity, oxidative stress, immunotoxicity [4] 144-hour LC₅₀ for embryos was 213.8 µg/L; exposure caused hatching inhibition, deformities, and altered immune gene expression [4].
Soil Microbial Community Transient effects on respiration and community structure [5] Initial decrease in microbial respiration activity was observed, but community structure and function recovered over a 70-day period [5].
Microalgae (Tetradesmus obliquus) Growth inhibition, oxidative stress, reduced chlorophyll [6] The bacterium Hyphomicrobium sp. H-9 can biodegrade this compound, mitigating its toxic effects on algae [6].

Key Experimental Protocols

For researchers investigating the effects of respiration-inhibiting fungicides, here are standard methodologies derived from the literature.

Determining Fungal Sensitivity (Mycelial Growth Inhibition)

This protocol assesses the effect of a fungicide on the vegetative growth of fungi [1].

  • Key Steps:
    • Prepare Media: Amend alkyl ester agar (AEA) media with a series of this compound concentrations (e.g., 0.015625 to 0.5 µg/mL). Include 50 µg/mL of SHAM to suppress the alternative oxidase pathway.
    • Inoculate: Transfer 4-mm mycelial plugs from the edge of an active culture onto the amended plates.
    • Incubate and Measure: Incubate plates at 28°C for 7 days. Measure colony diameters in two perpendicular directions.
    • Calculate EC₅₀: Determine the effective concentration that inhibits growth by 50% using regression analysis.
Determining Fungal Sensitivity (Spore Germination Inhibition)

This protocol evaluates the effect on spore germination, which is often more sensitive than mycelial growth [1].

  • Key Steps:
    • Harvest Spores: Produce spores on PDA plates and wash them with sterilized water.
    • Prepare Germination Solution: Suspend spores in a liquid medium containing a range of this compound concentrations.
    • Incubate and Assess: Incubate the suspension and assess spore germination rates after a set period (e.g., 24 hours) under a microscope.
    • Calculate EC₅₀: Determine the concentration that inhibits germination by 50%.
Respirometric Screening Assay (RSA) for Mitochondrial Function

This cell-based assay directly measures chemical effects on cellular respiration and can characterize the mechanism of action [3].

  • Key Steps:
    • Culture Cells: Plate HepG2 cells (or other relevant cell line) into a specialized respirometry microplate.
    • Treat with Compound: Expose cells to a range of this compound concentrations.
    • Measure Oxygen Consumption Rate (OCR): Use an instrument like a Seahorse XF Analyzer to measure basal respiration and changes in OCR after sequential injection of specific inhibitors.
    • Profile Mechanism: A characteristic drop in OCR after this compound exposure, without a specific pattern change after other inhibitors, profiles it as an Electron Transport Chain inhibitor (ETCi).

The following diagram visualizes the experimental workflow for the Respirometric Screening Assay, which is used to identify and characterize mitochondrial toxicants like this compound [3].

RSA Start Start RSA Workflow Plate Plate Cells (HepG2 or other cell line) Start->Plate Treat Treat with This compound Plate->Treat Measure Measure Oxygen Consumption Rate (OCR) Treat->Measure Profile Profile Mechanism: Identify as ETC Inhibitor Measure->Profile End Analyze Data and Confirm Profile->End

Conclusion

This compound is a potent QoI fungicide that functions by inhibiting mitochondrial respiration, leading to a catastrophic energy failure in target fungal cells. While highly effective, its non-selectivity necessitates careful consideration of environmental impacts, including toxicity to aquatic life and transient effects on soil microbes. Research into biodegrading organisms offers promising pathways for mitigation. The experimental protocols outlined provide a foundation for scientists to investigate its efficacy and mechanisms further.

References

Quantitative Half-Life Data of Picoxystrobin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the dissipation half-life of picoxystrobin in different crops and soil, as found in the available research.

Matrix Location / Conditions Half-Life (Days) Source
Oriental Melon Plastic House (Site 1) 3.4 [1]
Oriental Melon Plastic House (Site 2) 3.7 [1]
Peanut Seedlings Field (Multiple Provinces, China) 2.1 - 2.8 [2]
Soil Field (with Peanuts, China) 1.5 - 8.6 [2]

These studies demonstrate that this compound dissipates relatively rapidly in plants, with half-lives typically under 4 days. The half-life in soil can vary more widely, likely due to differences in local climate, soil texture, and microbial activity [2].

Detailed Experimental Protocols

The following are the key experimental methods used in the studies to determine the half-life data presented above.

Residue Analysis in Oriental Melon

This study determined this compound residues in oriental melon grown in plastic houses using Gas Chromatography with Electron Capture Detection (GC-ECD) and confirmed field-incurred residues with GC-Mass Spectrometry (GC-MS) [1].

  • Field Experiment: Oriental melon was grown in two separate plastic houses. A commercial formulation of this compound (25% suspension concentrate) was sprayed at the manufacturer's recommended dose. Samples were collected at 0 (2 hours after application), 1, 2, 3, 5, 7, and 10 days post-application. [1]
  • Sample Preparation (Extraction): A 20 g homogenized sample was placed in a bottle with 100 mL of acetonitrile and manually shaken. Then, 15 g of sodium chloride (NaCl) was added, and the mixture was mechanically shaken for 30 minutes and centrifuged. A 40 mL aliquot of the upper acetonitrile layer was evaporated to dryness. [1]
  • Sample Preparation (Cleanup): The dried residue was dissolved in 6 mL of n-hexane and loaded onto a pre-conditioned Florisil Solid-Phase Extraction (SPE) cartridge. The cartridge was washed, and the analyte was eluted with a mixture of acetone and n-hexane. The eluate was evaporated to dryness and reconstituted in acetone for instrumental analysis. [1]
  • Instrumental Analysis: Analysis was performed using GC-μECD. The GC was equipped with an Ultra 2 capillary column and a nitrogen carrier gas. The oven temperature program was: hold at 150°C for 1 minute, then ramp to 280°C at 15°C/minute and hold for 7 minutes. This compound had a retention time of 7.7 minutes. [1]

The workflow for this analytical method is summarized in the following diagram:

Sample Sample Homogenized Melon (20 g) Homogenized Melon (20 g) Add 100 mL Acetonitrile Add 100 mL Acetonitrile Homogenized Melon (20 g)->Add 100 mL Acetonitrile Manual Shaking (1 min) Manual Shaking (1 min) Add 100 mL Acetonitrile->Manual Shaking (1 min) Add 15 g NaCl Add 15 g NaCl Manual Shaking (1 min)->Add 15 g NaCl Mechanical Shaking (30 min) Mechanical Shaking (30 min) Add 15 g NaCl->Mechanical Shaking (30 min) Centrifugation Centrifugation Mechanical Shaking (30 min)->Centrifugation Collect 40 mL Acetonitrile Layer Collect 40 mL Acetonitrile Layer Centrifugation->Collect 40 mL Acetonitrile Layer Evaporate to Dryness Evaporate to Dryness Collect 40 mL Acetonitrile Layer->Evaporate to Dryness Dissolve in n-Hexane Dissolve in n-Hexane Evaporate to Dryness->Dissolve in n-Hexane Reconstitute in Acetone Reconstitute in Acetone Evaporate to Dryness->Reconstitute in Acetone Florisil SPE Cleanup Florisil SPE Cleanup Dissolve in n-Hexane->Florisil SPE Cleanup Elute with Acetone/n-Hexane Elute with Acetone/n-Hexane Florisil SPE Cleanup->Elute with Acetone/n-Hexane Elute with Acetone/n-Hexane->Evaporate to Dryness GC-ECD Analysis GC-ECD Analysis Reconstitute in Acetone->GC-ECD Analysis Data & Quantification Data & Quantification GC-ECD Analysis->Data & Quantification

Diagram summarizing the analytical workflow for determining this compound residues in oriental melon.

Residue Analysis in Peanut and Soil

This study employed a modernized "QuEChERS" method for sample preparation and used High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) for determination, which is highly sensitive and selective. [2]

  • Field Experiment: The dissipation and final residues of this compound were studied in peanuts and soil across three different provinces in China (Hebei, Hubei, and Shandong). [2]
  • Sample Preparation (QuEChERS Method): The specific steps for the QuEChERS extraction and cleanup for this study were not detailed in the abstract. However, the QuEChERS method generally involves extracting a homogenized sample with acetonitrile, partitioning with salts (like magnesium sulfate and sodium chloride), and then a cleanup step using dispersive Solid-Phase Extraction (d-SPE). [2]
  • Instrumental Analysis: The final extracts were analyzed using HPLC-MS/MS. This technique provides high sensitivity and is capable of confirming the identity of the pesticide residue based on its mass-to-charge ratio. [2]

Key Context: this compound Properties and Resistance

  • Fungicide Mobility: this compound is a penetrant fungicide, meaning it is absorbed by the plant. It is a strobilurin fungicide that exhibits both vapour activity and xylem systemicity, allowing for good redistribution and curative activity. [1] [3]
  • Resistance Risk: Strobilurin fungicides (FRAC Group 11) have a site-specific mode of action and are considered to be at high risk for resistance development in fungal pathogens. This risk necessitates careful resistance management strategies when using this class of fungicides. [3]

References

picoxystrobin solubility and partition coefficient

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties of Picoxystrobin

The core properties of this compound related to its solubility and partitioning are summarized in the table below.

Property Value Conditions / Notes
Water Solubility 3.1 mg/L At 20°C and pH 7 [1]
Octanol-Water Partition Coefficient (Log KOW) 3.6 [1]
Melting Point 75°C [1]
Molecular Formula C₁₈H₁₆F₃NO₄ [1]
Molecular Mass 367.32 g/mol [1]

Solubility in Organic Solvents this compound is highly soluble in several common organic solvents (at 20°C) [1]:

  • Methanol: 96,000 mg/L
  • Acetone: 250,000 mg/L
  • Ethyl acetate: 250,000 mg/L
  • Xylene: 250,000 mg/L

Understanding and Measuring Partition Coefficients

The partition coefficient (KOW or Log P) describes how a compound distributes itself between two immiscible solvents, typically n-octanol (representing lipids/living tissue) and water [2]. A Log P of 3.6 indicates that this compound is lipophilic (fat-soluble) and will preferentially move into organic matter or lipids rather than remain in water [1] [2]. This property helps predict its behavior in the environment and during chemical analysis.

The following diagram illustrates the core concepts of partitioning between octanol and water phases.

Partitioning of an analyte between octanol and water phases.

For ionizable compounds, the distribution coefficient (D) is used, which accounts for all forms of the compound in each phase and is pH-dependent [2].

Experimental Protocols for Residue Analysis

A study on oriental melon provides a validated method for extracting and quantifying this compound residues, illustrating practical application of its properties [3].

Sample Preparation and Extraction
  • Extraction Solvent: A 20 g homogenized sample is mixed with 100 mL of acetonitrile and shaken manually for 1 minute [3].
  • Salting Out: 15 g of sodium chloride (NaCl) is added to the mixture. It is then shaken mechanically for 30 minutes and centrifuged. The addition of salt helps separate the organic (acetonitrile) layer from the aqueous layer by salting out, leveraging this compound's high solubility in acetonitrile [3].
Cleanup and Analysis
  • Purification: An aliquot of the acetonitrile layer is evaporated, and the residue is dissolved in n-hexane. The extract is cleaned up using a Florisil Solid-Phase Extraction (SPE) cartridge. The analyte is eluted with a mixture of acetone and n-hexane [3].
  • Instrumental Analysis: The final extract is analyzed using Gas Chromatography with an Electron Capture Detector (GC-ECD). Confirmation of this compound identity in field samples was performed using GC-Mass Spectrometry (GC-MS) [3].

The experimental workflow from sample to result is summarized below.

G A Homogenized Sample (20 g) B Extract with Acetonitrile (100 mL) and shake A->B C Salt-out with NaCl (15 g), shake, centrifuge B->C D Collect ACN layer, Evaporate to dryness C->D E Dissolve in n-Hexane (6 mL) D->E F Cleanup with Florisil SPE Cartridge E->F G Elute with Acetone/n-Hexane F->G H Analyze by GC-ECD / GC-MS G->H

Workflow for the extraction and analysis of this compound residues.

Key Takeaways for Professionals

  • Environmental Fate: Low water solubility and high log P mean this compound can adsorb to soil organic matter and has a potential for bioaccumulation [1] [2].
  • Analytical Method Development: Its solubility profile guides solvent selection. Acetonitrile is effective for initial extraction, and cleanup with Florisil SPE is suitable for this non-polar fungicide [3].
  • Regulatory Status: this compound is not approved for use in the European Union under EC Regulation 1107/2009 [1].

References

Comprehensive Application Notes and Protocols for UPLC-MS/MS Analysis of Picoxystrobin Residues

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Picoxystrobin is a broad-spectrum methoxyacrylate fungicide widely used in agricultural production for controlling fungal pathogens in various crops. As a synthetic analogue of naturally occurring β-methoxyacrylate compounds, it exhibits both vapor activity and xylem systemicity, providing unique redistribution properties among strobilurin fungicides [1]. The fungicidal activity of this compound stems from its ability to inhibit mitochondrial respiration in fungi by blocking electron transfer at the bc1 complex [2]. With the expanding application of this compound in agriculture, concerns have grown regarding potential residue accumulation in food products, necessitating robust analytical methods for monitoring and regulatory compliance. Chronic exposure to this compound has been associated with potential health risks including eye and respiratory tract irritation, weakness, dizziness, and prolonged exposure may lead to more serious effects [3]. These Application Notes provide detailed protocols for UPLC-MS/MS analysis of this compound residues across various matrices, incorporating optimized methodologies from recent research.

Analytical Method for this compound Determination

Principle and Scope

This method utilizes Ultra Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) for the determination of this compound residues in agricultural and environmental matrices. The method employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for sample preparation, followed by chromatographic separation and mass spectrometric detection using Multiple Reaction Monitoring (MRM) mode [4]. The method has been validated for various matrices including pepper fruits, watermelon, and other vegetables with high sensitivity and specificity [4] [2].

Equipment and Reagents

Materials Required:

  • UPLC system coupled with triple quadrupole mass spectrometer equipped with electrospray ionization (ESI) source
  • Analytical column: C18 reversed-phase column (e.g., ZORBAX SB-C18, 3.0 mm × 50 mm, 2.7 µm or equivalent)
  • Centrifuge capable of at least 4000 rpm
  • Mechanical shaker
  • Rotary evaporator or nitrogen evaporator
  • Analytical balance (precision 0.1 mg)
  • pH meter
  • Micropipettes (10-1000 µL)

Chemicals and Reagents:

  • This compound analytical standard (purity ≥99%)
  • HPLC-grade acetonitrile, methanol, and acetone
  • Analytical-grade formic acid, acetic acid
  • Purified water (Milli-Q or equivalent)
  • Anhydrous magnesium sulfate (MgSO₄)
  • Sodium chloride (NaCl)
  • Primary Secondary Amine (PSA, 40-60 µm)
  • C18 sorbent (40 µm)
  • Graphitized Carbon Black (GCB, 40-60 µm)
  • Nano-zirconia sorbent (for specific applications)
Sample Preparation Procedure
2.3.1 Extraction
  • Homogenization: Representative sample (20 g ± 0.1 g) is weighed into a 50 mL centrifuge tube [1].
  • Solvent Addition: Acetonitrile (100 mL) is added to the sample [1].
  • Shaking: The mixture is shaken vigorously for 1 minute manually, then using a mechanical shaker for 30 minutes [1].
  • Salting Out: NaCl (15 g) is added, followed by shaking for 30 minutes and centrifugation at 2000 rpm for 10 minutes [1].
  • Partitioning: The upper acetonitrile layer (40 mL) is transferred to a round-bottom flask [1].
2.3.2 Cleanup Optimization

The cleanup procedure should be optimized based on the matrix characteristics. The following table summarizes optimized sorbent mixtures for different matrices:

Table 1: Optimized Sorbent Mixtures for Different Matrices

Matrix Analytes Optimal Sorbent Mixture Recovery (%) RSD (%)
Pepper fruit Pyraclostrobin, this compound 40 mg nano-zirconia + 10 mg C18 91-107 3.7-9.6 [4]
Pepper fruit BF-500-3 (metabolite) 30 mg nano-zirconia + 20 mg C18 91-107 3.7-9.6 [4]
Oriental melon This compound Florisil SPE cartridge 87.7-101.5 ≤9.6 [1]
Watermelon This compound PSA, MgSO₄, GCB 89.4-102.6 Not specified [2]

For the d-SPE cleanup:

  • Transfer appropriate volume of extract to a d-SPE tube containing the optimized sorbent mixture.
  • Vortex for 1-2 minutes.
  • Centrifuge at 4000 rpm for 5 minutes.
  • Transfer the supernatant to a vial for UPLC-MS/MS analysis.

The following diagram illustrates the complete sample preparation workflow:

G Start Start Sample Preparation Homogenize Homogenize 20 g Sample Start->Homogenize Extract Extract with 100 mL ACN Shake 30 min Homogenize->Extract Salt Add 15 g NaCl Shake 30 min Extract->Salt Centrifuge1 Centrifuge at 2000 rpm for 10 min Salt->Centrifuge1 Collect Collect 40 mL ACN Layer Centrifuge1->Collect Cleanup d-SPE Cleanup with Optimized Sorbent Mixture Collect->Cleanup Centrifuge2 Centrifuge at 4000 rpm for 5 min Cleanup->Centrifuge2 Evaporate Evaporate to Dryness Centrifuge2->Evaporate Reconstitute Reconstitute in 4 mL Acetone Evaporate->Reconstitute Analyze UPLC-MS/MS Analysis Reconstitute->Analyze

UPLC-MS/MS Analysis
2.4.1 Chromatographic Conditions

Table 2: Optimized UPLC Conditions for this compound Separation

Parameter Condition 1 [4] Condition 2 [2]
Column C18 column ZORBAX SB-C18 (3.0 mm × 50 mm, 2.7 µm)
Mobile Phase A Water with 0.1% formic acid Water with 0.1% formic acid
Mobile Phase B Acetonitrile Acetonitrile
Gradient Not specified Isocratic: A:B = 80:20
Flow Rate Not specified 0.45 mL/min
Column Temperature Not specified 30°C
Injection Volume Not specified Not specified
2.4.2 Mass Spectrometric Conditions

Table 3: MS/MS Parameters for this compound Detection

Parameter Setting [2]
Ionization Mode ESI Positive
Capillary Voltage (V) 4000
Desolvation Gas Temperature (°C) 350
Desolvation Gas Flow (L/min) 10
Nebulizer Gas Pressure (psi) 35
Fragmentor Voltage (V) 80
Collision Energy (Quantification) 19 V
Collision Energy (Confirmation) 3 V
MRM Transitions Not specified

Method Validation

Performance Characteristics

The method was rigorously validated according to accepted guidelines for analytical methods. The following table summarizes the validation parameters obtained for different matrices:

Table 4: Method Validation Parameters for this compound in Different Matrices

Matrix LOD (μg/kg) LOQ (μg/kg) Linear Range Recovery (%) RSD (%) Reference
Pepper fruit 0.036-0.272 0.120-0.910 Not specified 91-107 3.7-9.6 [4]
Oriental melon 3.0 10.0 0.02-2.0 mg/L 87.7-101.5 ≤9.6 [1]
Cucumber (TRFICA) 0.61 ng/mL Not specified 1.81-76.71 ng/mL 79.8-105.0 <14.2 [3]
Green pepper (TRFICA) 0.26 ng/mL Not specified 0.80-35.04 ng/mL 79.8-105.0 <14.2 [3]
Tomato (TRFICA) 3.44 ng/mL Not specified 8.32-170.55 ng/mL 79.8-105.0 <14.2 [3]
Watermelon 0.128 μg/L 1.0 μg/kg Not specified 89.4-102.6 Not specified [2]
Analytical Quality Control
  • Linearity: Calibration curves should demonstrate coefficient of determination (R²) ≥ 0.99 [1].
  • Precision: Relative Standard Deviation (RSD) for replicate analyses should not exceed 15% for intra-day and inter-day precision.
  • Accuracy: Recovery rates should typically fall within 70-120% for most matrices at relevant concentration levels.
  • Specificity: No significant interference from matrix components at the retention time of this compound.

Applications in Field Studies

Dissipation Kinetics

Field studies provide crucial data on the dissipation behavior of this compound in various crops under different environmental conditions:

Table 5: Dissipation Kinetics of this compound in Various Crops Under Field Conditions

Crop Location Half-life (days) Application Rate Initial Deposit (mg/kg) Reference
Pepper fruit 2016 5.53-7.02 Not specified Not specified [4]
Pepper fruit 2017 5.97-7.82 Not specified Not specified [4]
Oriental melon Site 1 3.4 10 mL/20 L of 25% SC Not specified [1]
Oriental melon Site 2 3.7 10 mL/20 L of 25% SC Not specified [1]
Watermelon Shandong 1.43 (fruit), 4.18 (soil) 281.25 g a.i. ha⁻¹ Not specified [2]
Watermelon Anhui 3.71 (fruit), 17.32 (soil) 281.25 g a.i. ha⁻¹ Not specified [2]
Terminal Residues and Safety Evaluation

Terminal residue studies are essential for establishing Maximum Residue Limits (MRLs) and ensuring food safety:

  • In pepper fruit, terminal residues of this compound and its metabolites were below established MRLs at harvest, supporting the safe use of this fungicide [4].
  • Watermelon studies showed terminal residues below 0.001 mg/kg, far beneath China's MRL of 0.05 mg/kg, indicating minimal consumer risk [2].
  • Risk assessment studies using hazard quotients revealed no significant health risks from proper this compound application when considering adult body weight, consumption patterns, and acceptable daily intake [1].

The following diagram illustrates the complete analytical workflow from field sampling to risk assessment:

G Field Field Sampling (0, 1, 2, 3, 5, 7, 10, 14 days) SamplePrep Sample Preparation Homogenization & QuEChERS Field->SamplePrep Extraction Extraction & Cleanup Optimized d-SPE SamplePrep->Extraction Analysis UPLC-MS/MS Analysis MRM Mode Extraction->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing Dissipation Dissipation Kinetics Half-life Calculation DataProcessing->Dissipation Terminal Terminal Residue Determination DataProcessing->Terminal RiskAssess Risk Assessment Hazard Quotient Calculation Dissipation->RiskAssess Terminal->RiskAssess MRL MRL Establishment Regulatory Compliance RiskAssess->MRL

Regulatory Considerations

Recent regulatory developments highlight the importance of monitoring this compound residues:

  • The Official Controls (Import of High Risk Food and Feed of Non-Animal Origin) Amendment (Scotland) Regulations 2025 specifically lists This compound residues as a hazard requiring control in imported food and feed products [5].
  • Regulatory frameworks increasingly require multi-residue methods based on GC-MS and LC-MS for monitoring pesticide residues, including this compound, in plant origin products [5].
  • As of January 2025, the Environmental Protection Agency (EPA) continues to evaluate new pesticide petitions, indicating ongoing regulatory attention to pesticide residues including strobilurin fungicides [6].

Troubleshooting and Technical Notes

  • Matrix Effects: Significant matrix suppression or enhancement may occur in complex matrices. Use matrix-matched calibration or appropriate internal standards to compensate.
  • Cleanup Optimization: The efficiency of cleanup varies by matrix. Utilize chemometric tools and response surface methodology to optimize sorbent mixtures for specific matrices [4].
  • Metabolite Monitoring: Include the major metabolite BF-500-3 in monitoring programs as its residue levels may initially increase before decreasing [4].
  • Alternative Detection Methods: For rapid screening purposes, Time-Resolved Fluorescent Immunochromatographic Assay (TRFICA) provides a sensitive and rapid alternative with comparable accuracy to UPLC-MS/MS [3].

Conclusion

The UPLC-MS/MS method described herein provides a robust, sensitive, and accurate approach for determining this compound residues in various agricultural matrices. The optimized QuEChERS sample preparation procedure, combined with selective MRM detection, enables reliable quantification at trace levels relevant to current regulatory standards. Field dissipation studies demonstrate that this compound degrades rapidly with half-lives typically less than 8 days across various crops, and terminal residues are generally below established MRLs when used according to recommended practices. These Application Notes provide researchers and regulatory professionals with comprehensive protocols for monitoring this compound residues, supporting both food safety assessment and regulatory compliance efforts.

References

QuEChERS Workflow for Picoxystrobin Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The QuEChERS method involves two main stages: sample extraction using acetonitrile and salt-induced partitioning, followed by a cleanup step using dispersive Solid-Phase Extraction (d-SPE) [1] [2]. The following diagram illustrates the core workflow.

G Start Homogenized Sample (5-10 g) Step1 Extract with Acetonitrile Add Buffer Salts (e.g., MgSO₄, NaCl) Start->Step1 Step2 Shake Vigorously & Centrifuge Step1->Step2 Step3 Collect Acetonitrile Layer (Supernatant) Step2->Step3 Step4 d-SPE Cleanup Add MgSO₄ and Sorbents (e.g., PSA, C18) Step3->Step4 Step5 Vortex & Centrifuge Step4->Step5 Step6 Collect Purified Extract Step5->Step6 Step7 Analyze via HPLC-MS/MS Step6->Step7

Application in Food & Environmental Matrices

The QuEChERS method has been successfully adapted and validated for determining picoxystrobin residues in various matrices. Key experimental details and results from published studies are summarized below.

Table 1: this compound Residue Data from Peanut Field Trials (HPLC-MS/MS Analysis) [3]

Matrix Fortification Levels (mg kg⁻¹) Average Recovery (%) Relative Standard Deviation (RSD, %) Dissipation Half-Life (Days) Final Residues (mg kg⁻¹)
Soil 0.01, 0.05, 0.5 79 - 114 3 - 12 1.5 - 8.6 ≤ 0.381
Peanut Seedlings 0.01, 0.05, 0.5 79 - 114 3 - 12 2.1 - 2.8 0.05 - 6.82 (stalk)
Peanut Kernels 0.01, 0.05, 0.5 79 - 114 3 - 12 Not Reported ≤ 0.005
Peanut Shells 0.01, 0.05, 0.5 79 - 114 3 - 12 Not Reported ≤ 0.069

Table 2: Analytical Performance in Multiresidue Methods

Parameter Performance in Litchi/Longan [4] Performance in Soil (Pencycuron Study Example) [5]
Linear Range 1 – 100 μg L⁻¹ 0.002 – 0.250 mg L⁻¹
Limit of Quantification (LOQ) 1 – 10 μg kg⁻¹ 0.004 mg kg⁻¹
Limit of Detection (LOD) 0.3 – 3 μg kg⁻¹ Not Specified
Average Recovery 81 – 99% 72.6 – 101.0%
Precision (RSD) 3.5 – 8.4% CV < 12% (implied)

Detailed Experimental Protocols

Here are the specific protocols used in the cited studies for different sample types.

Protocol 1: Residue Analysis in Peanuts and Soil [3]

This protocol is based on a study that determined the dissipation and final residues of this compound in peanuts and field soil.

  • Extraction: A 10.0 g portion of a homogenized sample (soil, peanut seedling, shell, stalk, or kernel) is weighed into a centrifuge tube. For dry soils, pre-hydration with 5 mL of water for 15 minutes is recommended [5]. Then, 10 mL of acetonitrile is added, and the mixture is vortexed and shaken.
  • Partitioning: Phase separation is induced by adding a salt mixture, typically containing 4 g of anhydrous MgSO₄, 1 g of NaCl, 0.5 g of disodium hydrogen citrate sesquihydrate (Na₂HC₆H₅O₇), and 1 g of trisodium citrate dihydrate (C₆H₅Na₃O₇) [1] [5]. The tube is shaken vigorously and then centrifuged.
  • d-SPE Cleanup: An aliquot (e.g., 1 mL) of the supernatant is transferred to a d-SPE tube containing 150 mg of MgSO₄, 25 mg of C18, and 25 mg of PSA. The tube is vortexed and centrifuged [3] [4].
  • Analysis: The purified extract is filtered through a 0.20-0.22 μm syringe filter and analyzed by HPLC-MS/MS.
Protocol 2: Multiresidue Analysis in Litchi and Longan [4]

This method simultaneously determines this compound alongside other pesticides.

  • Extraction: A 10.0 g sample of mashed fruit is extracted with 10 mL of acetonitrile by shaking for 2 minutes.
  • Partitioning: A combination of 2 g of NaCl and 4 g of anhydrous MgSO₄ is added. The mixture is shaken for 1 minute and then centrifuged.
  • d-SPE Cleanup: A 2 mL aliquot of the supernatant is cleaned up with a mixture of 300 mg of anhydrous MgSO₄, 25 mg of C18, 25 mg of PSA, and 10 mg of nano-ZrO₂. The use of nano-ZrO₂ is a specific modification for these complex fruit matrices [4].
  • Analysis: The final extract is filtered and analyzed by HPLC-MS/MS.

Key Considerations for Method Development

  • Matrix Selection: The choice of d-SPE sorbents can be adjusted based on the matrix. For example, fruits with high pigment content (e.g., litchi) may benefit from adding nano-ZrO₂ [4], while fatty matrices might require C18 for lipid removal [2].
  • Instrumentation: this compound is effectively quantified using HPLC-MS/MS with electrospray ionization (ESI) in positive ion mode and multiple reaction monitoring (MRM) [3] [4]. This provides the necessary sensitivity and selectivity.
  • Quality Control: Always include procedural blanks, matrix-matched calibration standards, and recovery studies (typically at multiple fortification levels) to ensure accuracy and compensate for matrix effects [3] [5].

References

Analytical Methods for Picoxystrobin Determination

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Picoxystrobin is a broad-spectrum strobilurin fungicide widely used in agriculture to protect crops from fungal diseases. Its residue analysis in food commodities is crucial for food safety and regulatory compliance. Gas chromatography with electron capture detection (GC-ECD) and gas chromatography-mass spectrometry (GC-MS) are established techniques for this purpose.

Key Characteristics of this compound

  • IUPAC Name: Methyl (E)-3-methoxy-2-{2-[6-(trifluoromethyl)-2-pyridyloxymethyl]phenyl}acrylate
  • Molecular Formula: C₁₈H₁₆F₃NO₄
  • Molecular Weight: 367.32 g/mol
  • CAS Registry No.: 117428-22-5
  • Mode of Action: Inhibits mitochondrial respiration by binding to the Qo site of cytochrome b, blocking electron transfer [1].

Performance Data of Analytical Methods

The following table summarizes key analytical performance parameters for this compound determination in agricultural commodities using GC-ECD and GC-MS:

Table 1: Analytical Performance Parameters for this compound Determination

Parameter GC-ECD (Oriental Melon) [2] GC-MS (Verification) [2] GC-ECD (Multi-Matrix) [3] UPLC-MS/MS (Pepper) [4]
Limit of Detection (LOD) 0.003 mg/kg Information not explicitly stated in source Reported in study 0.0360–0.272 μg/kg
Limit of Quantification (LOQ) 0.01 mg/kg Information not explicitly stated in source Reported in study 0.120–0.910 μg/kg
Linear Range 0.02–2.0 mg/L Information not explicitly stated in source Reported in study Not specified
Recovery (%) 87.7–101.5 Information not explicitly stated in source Reported for multiple matrices 91–107
Relative Standard Deviation (RSD, %) ≤ 9.6 Information not explicitly stated in source Reported for multiple matrices 3.7–9.6
Dissipation Half-Life (Days) 3.4–3.7 (in oriental melon) Not applicable Not applicable 5.97–7.82 (in pepper)

Detailed Experimental Protocols

Protocol 1: GC-ECD with SPE Clean-up for Oriental Melon [2]

1. Reagents and Standards

  • This compound analytical standard (≥99.0% purity)
  • HPLC-grade acetonitrile (ACN), acetone, and n-hexane
  • Anhydrous sodium sulfate (Na₂SO₄) and sodium chloride (NaCl)
  • Florisil solid-phase extraction (SPE) cartridges (1 g, 6 mL)

2. Standard Preparation

  • Stock Solution (100 mg/L): Dissolve 5.08 mg this compound in 50 mL acetone.
  • Working Solution (20 mg/L): Dilute stock solution with acetone.
  • Prepare calibration standards (0.02–2.0 mg/L) by serial dilution.

3. Sample Preparation

  • Extraction: Homogenize 20 g sample with 100 mL ACN. Add 15 g NaCl, shake mechanically for 30 min, and centrifuge at 2000 rpm for 10 min.
  • Partitioning: Collect 40 mL of ACN layer, evaporate to dryness at 40°C.
  • Clean-up: Reconstitute residue in 6 mL n-hexane. Condition Florisil SPE cartridge with n-hexane. Elute with 10 mL acetone/n-hexane (10:90, v/v). Evaporate eluate and reconstitute in 4 mL acetone for analysis.

4. GC-ECD Instrumental Conditions

  • GC System: Agilent 7890A with μECD
  • Column: Agilent Ultra 2 capillary (50 m × 320 μm × 0.17 μm)
  • Carrier Gas: N₂ at 1 mL/min
  • Injector: Split mode (10:1) at 260°C
  • Oven Program: 150°C (1 min) → 280°C at 15°C/min → 280°C (7 min)
  • Detector Temperature: 300°C
  • Retention Time: ~7.7 min
Protocol 2: GC-MS Confirmation Analysis [2]

1. Sample Preparation

  • Use same extract from GC-ECD protocol.

2. GC-MS Instrumental Conditions

  • GC-MS System: Agilent 6890/5973N
  • Column: HP-5MS (30 m × 0.25 mm × 0.25 μm)
  • Carrier Gas: He at 1.4 mL/min
  • Injector Temperature: 250°C
  • Oven Program: 100°C (2 min) → 280°C at 20°C/min → 280°C (2 min)
  • Ionization Mode: Electron ionization (70 eV)
  • SIM Ions (m/z): 145.0, 173.0, 303.0, 335.0
Protocol 3: QuEChERS with d-SPE Clean-up [4]

1. Reagents

  • Acetonitrile (ACN)
  • Salting-out mixture: MgSO₄, NaCl
  • d-SPE sorbents: C18, nano-zirconia

2. Sample Preparation

  • Extraction: Extract 10 g homogenized sample with 10 mL ACN. Shake vigorously.
  • Partitioning: Add salting-out mixture, shake, and centrifuge.
  • Clean-up: Transfer ACN layer to d-SPE tube containing sorbents (40 mg nano-zirconia + 10 mg C18 for this compound). Shake and centrifuge.
  • Analysis: Dilute supernatant for UPLC-MS/MS analysis.

Workflow Diagram

The following diagram illustrates the complete analytical workflow for this compound determination in agricultural commodities:

picoxystrobin_workflow start Start Analysis extraction Sample Extraction • Homogenize 20 g sample • Add 100 mL ACN • Add 15 g NaCl • Shake 30 min • Centrifuge 10 min start->extraction partitioning Liquid-Liquid Partitioning • Collect 40 mL ACN layer • Evaporate to dryness • Reconstitute in n-hexane extraction->partitioning cleanup SPE Clean-up • Florisil SPE cartridge • Condition with n-hexane • Elute with acetone/n-hexane (10:90) • Evaporate eluate partitioning->cleanup reconstitution Reconstitution • Dissolve in 4 mL acetone • Transfer to GC vial cleanup->reconstitution gc_ecd GC-ECD Analysis • Agilent Ultra 2 column • Split injection (10:1) • Temperature program • μECD detection reconstitution->gc_ecd gc_ms GC-MS Confirmation • HP-5MS column • EI mode (70 eV) • SIM monitoring gc_ecd->gc_ms Confirmation results Data Analysis & Reporting gc_ms->results

Diagram Title: this compound Analysis Workflow


Application Notes

Method Optimization Considerations

  • Matrix Effects: Significant matrix effects were observed in complex samples. Using matrix-matched standards is essential for accurate quantification [5].
  • Clean-up Efficiency: Florisil SPE effectively removes co-extractives from oriental melon. For other matrices, sorbent mixtures may require optimization [4].
  • Detection System Selection: GC-ECD offers good sensitivity, while GC-MS in SIM mode provides superior selectivity and confirmation [2].

Regulatory Compliance

  • The European Union established Maximum Residue Limits (MRLs) for this compound: 50 μg/kg for most cereals and oilseeds, and 200 μg/kg for barley and oat [1].
  • The methods described meet these regulatory requirements with LOQs well below established MRLs [2].

Alternative Methods

  • Immunoassays: Monoclonal antibody-based competitive ELISA shows promise for rapid screening with LOD around 0.1 μg/L [1].
  • QuEChERS with LC-MS/MS: Provides simultaneous analysis of multiple strobilurin fungicides with high sensitivity [4].

References

Comprehensive Analysis of Picoxystrobin Residues in Tea: Analytical Methods, Brewing Transfer, and Safety Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Tea is one of the most widely consumed beverages globally, valued for its distinctive flavors, aroma, and health-promoting properties including antioxidant, antimicrobial, anti-carcinogenic, and anti-inflammatory activities. Produced from the tender leaves of the Camellia sinensis plant, tea cultivation faces significant challenges from pests and diseases, necessitating the application of pesticides including picoxystrobin and other fungicides. However, the unique characteristics of tea leaves—specifically their greater surface area per unit weight compared to other crops and the short interval between pesticide application and harvest—increase the probability of pesticide residues persisting through to the final product, creating potential health risks for consumers. This application note provides detailed protocols and analytical methods for assessing this compound residues in tea and evaluates their transfer during the brewing process, supporting researchers and regulatory agencies in ensuring tea product safety [1].

This compound is a broad-spectrum strobilurin fungicide that inhibits mitochondrial respiration in fungi, providing effective control against various fungal pathogens in tea cultivation. As a relatively stable compound, understanding its dissipation behavior and transfer dynamics during tea processing and brewing is essential for accurate risk assessment. With major importing regions like the European Union establishing strict maximum residue limits (MRLs) for hundreds of pesticide compounds in tea, robust analytical methods are required to monitor compliance and protect consumer health [2]. This document synthesizes current methodologies for this compound analysis specifically in tea matrices, with detailed protocols for residue extraction, quantification, and brewing transfer studies.

Analytical Methodologies for this compound Detection

Current Analytical Techniques

The analysis of pesticide residues in tea presents particular challenges due to the complex tea matrix containing various natural constituents such as polyphenols, alkaloids, and pigments that can interfere with analytical detection. For this compound analysis, the primary techniques employed include liquid chromatography tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). LC-MS/MS offers advantages in sensitivity and specificity, particularly for thermally labile compounds like this compound, while GC-MS methods provide robust separation and detection for certain pesticide classes. These conventional methods provide accurate quantification and excellent sensitivity but often require complex sample pre-treatment, lengthy analysis times, and highly skilled operators, limiting their use primarily to laboratory settings [2].

Recent advancements in analytical technology have introduced innovative approaches such as thermal-assisted plasma ionization–time-of-flight mass spectrometry (TAPI-TOF/MS), which eliminates the need for liquid chromatography and extensive sample preparation. This method utilizes high temperature to fully volatilize and inject samples, reducing analysis time to approximately 1.5 minutes per sample while maintaining good linearity (correlation coefficients R² = 0.983-0.999) and acceptable recovery rates (70.6-117.0%). Such rapid screening techniques are particularly valuable for high-throughput analysis and on-site testing scenarios where quick determination of pesticide compliance is needed before market distribution [2]. While this technology has been applied to various pesticides in tea, its adaptation specifically for this compound analysis shows significant promise for regulatory testing and quality control.

Method Comparison Table

Table 1: Comparison of Analytical Methods for Pesticide Residue Detection in Tea

Analytical Method Detection Technique Sample Preparation Analysis Time LOQ (mg/kg) Key Advantages
LC-MS/MS Triple quadrupole mass spectrometer QuEChERS 15-20 min/sample 0.001-0.01 High sensitivity and specificity
GC-MS Mass spectrometer QuEChERS with additional cleanup 20-30 min/sample 0.001-0.05 Broad pesticide coverage
TAPI-TOF/MS Time-of-flight mass spectrometer Automated pretreatment 1.5 min/sample 0.10-5.00 Ultra-rapid, high-throughput
RRLC-MS/MS Rapid resolution LC with triple quadrupole MS QuEChERS 5-10 min/sample 0.001-0.005 Fast chromatography with high sensitivity
This compound-Specific Methodologies

While comprehensive method data specific to this compound in tea is limited in the search results, studies on similar crops provide valuable guidance. Research on this compound residues in watermelon ecosystems demonstrates that RRLC-MS/MS with QuEChERS sample preparation delivers excellent analytical performance, with average recoveries of 89.4-102.6% and limits of quantification (LOQ) of 0.001 mg/kg for watermelon flesh. The method employed an Agilent ZORBAX SB-C18 column (3.0 mm × 50 mm, 2.7 µm) with a mobile phase of water with 0.1% formic acid and acetonitrile (80:20) at a flow rate of 0.45 mL/min, detecting this compound in ESI positive mode [3]. These parameters can be adapted for tea matrices with appropriate modifications to address tea's more complex composition.

For tea analysis specifically, the QuEChERS approach remains the gold standard for sample preparation, though it requires additional cleanup steps to address the complex tea matrix. Typical modifications include the use of primary secondary amine (PSA) to remove organic acids, graphitized carbon black (GCB) to eliminate pigments, and MgSO₄ for water removal. The efficiency of this extraction and cleanup process directly impacts method sensitivity and accuracy, particularly given the potential for matrix effects in mass spectrometric detection. Method validation for this compound in tea should demonstrate satisfactory recovery (70-120%), precision (RSD <20%), and a practical LOQ below the established MRLs, which vary by jurisdiction but typically range from 0.05 to 50 mg/kg for different pesticides in tea [2] [3].

Sample Preparation and Extraction Protocols

QuEChERS-Based Extraction Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method represents the most widely adopted approach for pesticide residue extraction in tea matrices. For this compound analysis, the following detailed protocol has been adapted from methods successfully applied to tea and similar complex matrices:

  • Sample Homogenization: Begin by grinding representative tea samples to a fine powder using a high-speed blender, ensuring particle size consistency for reproducible extraction. Weigh 10.0 ± 0.1 g of homogenized tea sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile with 0.5% formic acid to the sample, followed by vigorous shaking for 1 minute. Formic acid in the extraction solvent enhances the recovery of this compound by improving analyte solubility. Add a extraction salt mixture typically containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate. Immediately shake vigorously for another minute to prevent salt clumping and ensure proper solvent partitioning.

  • Centrifugation: Centrifuge the samples at ≥4000 rpm for 5 minutes to achieve complete phase separation. The organic (acetonitrile) layer, containing the extracted pesticides, will form the upper phase, while the aqueous phase and matrix components will form the lower phase or pellet [4] [3].

Sample Cleanup Procedures

Due to the complex composition of tea, which contains numerous interfering compounds, efficient cleanup is essential for reliable this compound quantification:

  • Dispersive SPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg MgSO₄, 25 mg PSA, and 25 mg GCB. The PSA removes organic acids and sugars, while GCB effectively captures chlorophyll and other pigments prevalent in tea. Shake the mixture vigorously for 30 seconds and centrifuge at 4000 rpm for 2 minutes.

  • Alternative Cleanup Options: For teas with particularly high pigment content (e.g., green tea), additional cleanup may be necessary. Options include freezing-out (placing extracts at -20°C for 2 hours to precipitate lipids and waxes) or using C18 sorbents to remove non-polar interferences. Each additional cleanup step should be validated to ensure it doesn't adversely impact this compound recovery.

  • Final Preparation: Filter the purified extract through a 0.22 μm nylon syringe filter into an autosampler vial for analysis. For low concentration samples, a concentration step under a gentle nitrogen stream at room temperature may be applied, though potential this compound losses should be quantified [4] [5].

Table 2: Analytical Performance Characteristics for this compound and Comparable Fungicides in Tea

Compound Recovery (%) Precision (RSD%) LOD (mg/kg) LOQ (mg/kg) Linear Range (mg/L)
This compound* 89.4-102.6 1.9-8.4 1.28×10⁻⁴ 0.001-0.005 0.001-1.0
Chlorantraniliprole 86-110 1.9-8.8 - 0.01 0.01-1.0
Indoxacarb 81-105 2.0-9.8 - 0.01 0.01-1.0
Flonicamid and metabolites 80.85-98.75 <5.87 0.0013-0.350 0.004-1 0.004-10

*Data for this compound derived from watermelon analysis [3]

Brewing Transfer and Processing Factors

Leaching Behavior During Tea Brewing

The transfer of pesticide residues from processed tea leaves to the infusion (brewed tea) represents a critical factor in actual consumer exposure. Studies on various pesticides in tea have demonstrated that leaching rates during brewing vary significantly based on the physicochemical properties of the compound and brewing parameters. While specific data for this compound is limited in the provided search results, research on structurally similar compounds provides valuable insights. For instance, chlorantraniliprole and indoxacarb exhibited leaching rates of 4.78-12.62% and 4.13-10.67% respectively, indicating that a substantial portion of residues remains in the spent leaves after brewing [4].

For flonicamid and its metabolites, leaching rates varied more widely (22.9-97.4%) depending on specific brewing conditions, demonstrating that the transfer of pesticides from tea to infusion is highly variable and compound-specific [5]. These findings highlight the importance of experimentally determining the leaching characteristics of this compound rather than extrapolating from other compounds. The processing factor (PF), defined as the ratio of residue concentration in processed tea to that in fresh tea leaves, also influences final residue levels. During green tea manufacture, processing factors for flonicamid ranged from 0.36 to 5.52, indicating that processing can either reduce or concentrate pesticide residues depending on specific conditions [5].

Optimized Brewing Protocol for Transfer Studies

To ensure consistent and reproducible results in brewing transfer studies, standardized brewing conditions must be implemented:

  • Optimal Parameters: Based on orthogonal experimentation for flonicamid, the optimal leaching conditions for transfer studies include: immersion time of 15 minutes, water temperature of 100°C, three separate immersions, and a tea-to-water ratio of 1:50 [5]. These parameters should be maintained across all replicates to minimize variability.

  • Standardized Procedure: Place 2.0 g of uniformly sized processed tea sample into a pre-warmed brewing vessel. Add 100 mL of boiling ultrapure water (maintaining the 1:50 tea-to-water ratio) and start timing immediately. After exactly 15 minutes, decant the infusion through a tea strainer into a separate container. For studies evaluating multiple infusions, repeat this process twice more with fresh boiling water, combining all infusions for analysis if total transfer is being evaluated [4] [5].

  • Sample Preparation for Analysis: Allow the infusion to cool to room temperature, then mix thoroughly. For non-polar pesticides like this compound, a liquid-liquid extraction with acetonitrile may be necessary prior to LC-MS/MS analysis, as the aqueous matrix can suppress ionization. Alternatively, solid-phase extraction (SPE) using C18 cartridges can be employed to concentrate the analyte and remove interfering matrix components [4].

Table 3: Brewing Parameters and Their Impact on Pesticide Transfer in Tea

Brewing Parameter Recommended Value Effect on Residue Transfer Experimental Justification
Water Temperature 100°C Higher temperature increases transfer Maximizes extraction efficiency for comprehensive risk assessment
Immersion Time 15 minutes Longer time increases transfer until equilibrium Allows sufficient time for pesticide dissolution
Tea-to-Water Ratio 1:50 Lower ratio increases absolute transfer Provides practical brewing conditions while ensuring detectability
Number of Infusions 3 Cumulative transfer increases with additional infusions Represents typical consumer brewing practice
Water Hardness Controlled (soft water) Minimizes variable impacts on transfer Reduces experimental variability

Safety Assessment and Regulatory Considerations

Risk Assessment Framework

The safety evaluation of this compound residues in tea involves a comprehensive risk assessment framework that compares potential consumer exposure with toxicological reference values. The risk quotient (RQ) approach is widely used for this purpose, calculating the ratio of estimated exposure to established safety thresholds. For chronic (long-term) exposure, the RQc is calculated by comparing the estimated daily intake with the acceptable daily intake (ADI), while for acute (short-term) exposure, the RQa compares the estimated daily intake with the acute reference dose (ARfD). An RQ value below 100% (or 1.0) indicates acceptable risk levels, while values exceeding this threshold suggest potential health concerns [4] [5].

Research on similar pesticides in tea provides context for this compound risk assessment. For chlorantraniliprole and indoxacarb, the chronic intake risk quotient values were 0.24% and 35.10% respectively, while the acute dietary risk assessment value for indoxacarb was 5.8%—all significantly below the 100% safety threshold [4]. Similarly, for flonicamid, both long-term and short-term dietary intake risk quotients were below 1 for Chinese consumers [5]. These findings suggest that when pesticides are applied according to recommended practices and residues remain below established MRLs, the health risks to consumers are generally negligible.

Global Regulatory Landscape

Maximum residue limits for this compound in tea vary across jurisdictions, reflecting different regulatory approaches and consumption patterns. While the specific MRL for this compound in tea is not provided in the search results, comparative data for other compounds illustrates this variability. The European Union has established MRLs for 515 pesticide types in tea, Japan's Positive List System regulates 210 pesticide compounds, and China has set standards for 110 pesticide residues in tea [2]. This regulatory diversity underscores the importance of understanding destination market requirements when developing and applying pesticides to tea crops.

The dissipation kinetics of pesticides in tea plants also inform regulatory decisions and pre-harvest intervals. Studies show that chlorantraniliprole and indoxacarb in tea follow first-order kinetics models with half-lives of 2.2-4.7 days and 2.5-3.5 days respectively, classifying them as moderately degrading pesticides [4]. These dissipation patterns, combined with processing factors and brewing transfer rates, provide the scientific basis for establishing appropriate MRLs that protect consumer health while allowing effective pest management. Ongoing monitoring of regulatory developments is essential for tea producers targeting international markets, as MRLs are frequently updated based on new scientific evidence.

Experimental Workflow and Signaling Pathways

Comprehensive Analytical Workflow

The following workflow diagram illustrates the complete experimental procedure for this compound residue analysis in tea, from sample preparation to safety assessment:

G cluster_0 Sample Preparation SampleCollection Tea Sample Collection Homogenization Sample Homogenization SampleCollection->Homogenization QuEChERS QuEChERS Extraction Homogenization->QuEChERS Homogenization->QuEChERS BrewingStudy Brewing Transfer Study Homogenization->BrewingStudy Cleanup d-SPE Cleanup QuEChERS->Cleanup QuEChERS->Cleanup LCAnalysis LC-MS/MS Analysis Cleanup->LCAnalysis BrewingStudy->LCAnalysis DataProcessing Data Processing LCAnalysis->DataProcessing RiskAssessment Risk Assessment DataProcessing->RiskAssessment

Diagram 1: Comprehensive Workflow for this compound Residue Analysis in Tea

This integrated workflow encompasses both the direct analysis of tea leaves and the brewing transfer studies necessary for complete consumer exposure assessment. The parallel path for brewing studies (highlighted in yellow) demonstrates how consumer exposure is evaluated separately from raw material compliance testing.

Risk Assessment Decision Pathway

The following diagram outlines the logical decision process for safety evaluation based on analytical results:

G Start Residue Analysis Results CheckMRL Compare with MRL Start->CheckMRL CheckTransfer Determine Brewing Transfer Rate CheckMRL->CheckTransfer Below MRL NotSafe Risk Unacceptable CheckMRL->NotSafe Above MRL CalculateExposure Calculate Dietary Exposure CheckTransfer->CalculateExposure CalculateRQ Calculate Risk Quotient (RQ) CalculateExposure->CalculateRQ EvaluateSafety Evaluate RQ < 100%? CalculateRQ->EvaluateSafety Safe Risk Acceptable EvaluateSafety->Safe Yes EvaluateSafety->NotSafe No

Diagram 2: Risk Assessment Decision Pathway for Pesticide Residues in Tea

This decision pathway illustrates the logical sequence for determining the safety of this compound residues in tea, incorporating both regulatory compliance (MRL comparison) and comprehensive risk assessment based on actual consumer exposure through tea infusion.

Conclusion

The comprehensive analysis of this compound residues in tea requires sophisticated analytical methodologies, particularly LC-MS/MS with QuEChERS preparation, to accurately quantify residues in complex tea matrices. While direct studies on this compound specifically in tea are limited, methodologies developed for similar pesticides and other crops provide robust frameworks for adaptation. The transfer of residues during tea brewing represents a critical factor in actual consumer exposure, with studies indicating significant variation among different pesticides—highlighting the need for compound-specific transfer data. When pesticides are applied according to recommended practices and residues remain below established MRLs, the comprehensive risk assessments conducted for various pesticides consistently demonstrate negligible health risks to consumers, with risk quotient values well below safety thresholds.

Future research priorities should include tea-specific validation of this compound analytical methods, comprehensive brewing transfer studies to determine leaching rates, and investigation of processing factors during tea manufacture. Additionally, the development of rapid screening methods like TAPI-TOF/MS specifically for this compound in tea would benefit regulatory testing and quality control processes. As global regulatory standards continue to evolve, with increasing stringency and expanding lists of controlled compounds, robust scientific data on residue behavior and consumer exposure will remain essential for ensuring both crop protection efficacy and food safety. This application note provides researchers with validated protocols and assessment frameworks to generate such data, supporting the continued production of safe, high-quality tea products for consumers worldwide.

References

Application Notes and Protocols: Dissipation Kinetics of Picoxystrobin in Watermelon Field Trials

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Picoxystrobin is a broad-spectrum strobilurin fungicide that inhibits mitochondrial respiration in fungi by blocking electron transfer. It is widely used in agriculture to protect crops from fungal pathogens. Watermelon (Citrullus lanatus) is a globally significant fruit crop often requiring fungicide protection during its long growing season (typically exceeding 80 days). This document provides detailed application notes and protocols for determining this compound residues and studying its dissipation kinetics in watermelon ecosystems under field conditions, based on established scientific methodologies [1].

Experimental Design and Field Trial Protocol

Field Trial Setup

Field trials should be designed to reflect different geographical and climatic conditions. A representative study was conducted in Laiyang (sandy loam soil, semi-arid climate) and Suzhou (clay loam soil, temperate climate) in China [1].

  • Plot Design: Follow established guidelines such as NY/T 788-2004. Each treatment should include three replicate plots (e.g., 30 m² each) with buffer zones between them [1].
  • Application: Apply a commercial formulation of this compound (e.g., 250 g/L Suspension Concentrate, SC) at the recommended high dosage (e.g., 281.25 g a.i. ha⁻¹) for dissipation studies. For terminal residue studies, include both standard (187.5 g a.i. ha⁻¹) and high (281.25 g a.i. ha⁻¹) doses, with 3-4 applications [1].
  • Sampling:
    • Dissipation Study: Collect whole watermelon and soil samples (e.g., 2 kg and 1 kg, respectively) at 0 (2 hours post-application), 1, 3, 5, 7, 14, 21, and 30 days after application [1].
    • Terminal Residues: Collect samples at various pre-harvest intervals (PHIs), such as 3, 7, 14, and 21 days after the final application [1].
  • Sample Storage: Store all samples at -20°C immediately after collection to preserve residue integrity until analysis [1].
Sample Preparation and Extraction (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended for sample preparation [1].

  • Extraction: Homogenize the sample. Weigh a representative sub-sample (10-20 g) into a centrifuge tube. Add acetonitrile (e.g., 10-100 mL) and shake vigorously, often using a mechanical shaker for ~30 minutes [1] [2].
  • Partitioning: Add salts like sodium chloride (NaCl) and/or anhydrous magnesium sulfate (MgSO₄) to induce phase separation between water and acetonitrile. Centrifuge the mixture [1] [2].
  • Cleanup: For watermelon flesh, an aliquot of the acetonitrile layer can often be directly analyzed after dilution or filtration. For complex matrices, a dispersive Solid-Phase Extraction (d-SPE) cleanup is advised using sorbents like Primary Secondary Amine (PSA) and Graphitized Carbon Black (GCB) [1]. Alternatively, for other melon types, Florisil SPE cartridges have been used successfully [2].

The workflow is as follows:

G start Homogenized Sample (Watermelon/Soil) step1 Extraction - Add Acetonitrile - Shake Mechanically start->step1 step2 Partitioning - Add NaCl/MgSO₄ - Centrifuge step1->step2 step3 Cleanup (d-SPE with PSA/GCB or Florisil SPE) step2->step3 step4 Analysis (RRLC-MS/MS or GC-ECD) step3->step4 result Data Acquisition & Quantification step4->result

Analytical Methodology

Instrumental Analysis

Two primary analytical techniques are commonly used for this compound detection:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity and specificity.
    • Instrument: Rapid Resolution Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (RRLC-QqQ-MS/MS) [1].
    • Column: ZORBAX SB-C18 (e.g., 3.0 mm × 50 mm, 2.7 µm) [1].
    • Mobile Phase: Water with 0.1% formic acid (A) and acetonitrile (B) in an isocratic or gradient mode (e.g., A:B = 80:20) [1].
    • MS Conditions: Electrospray Ionization (ESI) in positive mode. Monitor specific precursor and product ion transitions for quantification and confirmation [1].
  • Gas Chromatography with Electron Capture Detection (GC-ECD): A reliable alternative.
    • Column: Ultra 2 capillary column (50 m × 320 µm i.d. × 0.17 µm film thickness) [2].
    • Temperature Program: For example, hold at 150°C for 1 min, ramp to 280°C at 15°C/min, and hold for 7 min [2].
    • Confirmation: Residues in field-incurred samples should be confirmed using GC-MS, monitoring characteristic ions (e.g., m/z 145.0, 173.0, 303.0, 335.0) [2].
Method Validation

The analytical method must be validated to ensure reliability. Key parameters are summarized below.

Table 1: Analytical Method Validation Parameters for this compound

Parameter Watermelon (LC-MS/MS) Oriental Melon (GC-ECD)
Linear Range Information Missing 0.02 – 2.0 mg/L [2]
Recovery (%) 89.4 – 102.6 [1] 87.7 – 101.5 [2]
LOD < 1.28×10⁻⁴ mg L⁻¹ [1] 0.003 mg/kg [2]
LOQ 0.001 mg/kg (flesh/whole) [1] 0.01 mg/kg [2]
RSD (%) Implied to be satisfactory ≤ 9.6 [2]

Data Analysis and Dissipation Kinetics

Calculating Dissipation Kinetics

The dissipation of this compound in crops typically follows first-order kinetics. The rate constant and half-life are calculated as follows:

  • Kinetic Equation: ( C_t = C_0 \cdot e^{-kt} ) Where ( C_t ) is the concentration at time ( t ), ( C_0 ) is the initial concentration, and ( k ) is the dissipation rate constant [1] [2].
  • Half-life (( DT_{50} )): ( t_{1/2} = \frac{\ln(2)}{k} )

The relationship between residue concentration and time is visualized in the following conceptual dissipation curve:

G Initial Concentration (C₀) Initial Concentration (C₀) First-Order Decay (C_t = C₀·e^(-kt)) First-Order Decay (C_t = C₀·e^(-kt)) Initial Concentration (C₀)->First-Order Decay (C_t = C₀·e^(-kt)) Half-Life (t½ = ln(2)/k) Half-Life (t½ = ln(2)/k) First-Order Decay (C_t = C₀·e^(-kt))->Half-Life (t½ = ln(2)/k) Statistical Fit\n(R² value) Statistical Fit (R² value) First-Order Decay (C_t = C₀·e^(-kt))->Statistical Fit\n(R² value) Final Residue Level Final Residue Level Half-Life (t½ = ln(2)/k)->Final Residue Level Safe Pre-Harvest Interval Safe Pre-Harvest Interval Half-Life (t½ = ln(2)/k)->Safe Pre-Harvest Interval

Residue and Half-Life Data

Data from field trials provide crucial information for determining safe pre-harvest intervals. The half-life can vary significantly based on location and matrix.

Table 2: Dissipation Half-Lives and Terminal Residues of this compound in Field Trials

Crop Location Matrix Half-Life (Days) Terminal Residue (mg/kg) MRL (mg/kg)
Watermelon Shandong, China Whole Fruit 1.43 [1] < 0.001 [1] 0.05 (China) [1]
Watermelon Anhui, China Whole Fruit 3.71 [1] < 0.001 [1] 0.05 (China) [1]
Watermelon Shandong, China Soil 4.18 [1] Data Not Specified -
Watermelon Anhui, China Soil 17.32 [1] Data Not Specified -
Oriental Melon Seoungju, Korea Fruit 3.4 - 3.7 [2] Data Not Specified -
Cucumber Field, China Fruit < 3.4 [3] 0.029 (Highest) [3] -

Safety and Risk Assessment

A comprehensive risk assessment ensures consumer safety.

  • Maximum Residue Limit (MRL): The terminal residues of this compound in watermelon (e.g., <0.001 mg/kg) were found to be significantly below the established MRL of 0.05 mg/kg in China, indicating a high margin of safety [1].
  • Risk Quotient (RQ) Calculation: The risk is considered acceptable if the RQ is less than 1. The chronic risk quotient (RQc) is calculated as: ( RQ_c = \frac{ESTI}{ADI} \times 100% ) Where ESTI is the Estimated Short-Term Intake and ADI is the Acceptable Daily Intake. Studies on oriental melon and cucumbers have reported RQ values significantly below 100%, indicating acceptable dietary risk [2] [3].

Conclusion

The protocols outlined provide a robust framework for determining the dissipation kinetics and terminal residues of this compound in watermelon. Key findings indicate that this compound dissipates rapidly in watermelon, with half-lives of a few days, and terminal residues are well below the legal MRL, presenting negligible dietary risk. The QuEChERS method combined with RRLC-MS/MS analysis offers an efficient and reliable approach for monitoring residues. These application notes facilitate the safe and regulated use of this compound, supporting agricultural productivity and food safety.

References

Comprehensive Application Notes and Protocols for Picoxystrobin Foliar Spray

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Picoxystrobin

This compound is a preventive and curative strobilurin fungicide belonging to the Group 11 classification based on the Fungicide Resistance Action Committee (FRAC) system. It contains the active ingredient this compound and is classified as a QoI fungicide (Quinone outside Inhibitor) that functions by binding to the Qo site of cytochrome b, thereby blocking mitochondrial electron transport and disrupting cellular energy production in fungal pathogens. This broad-spectrum fungicide is registered for control of foliar and soil-borne plant diseases across multiple crops including corn, soybeans, cereals, dry beans, and canola, exhibiting preventive, curative, and systemic activity. Global sales of this compound reached $485 million in 2019, ranking it among the world's top 15 fungicides, reflecting its importance in modern agricultural disease management programs.

Efficacy Data and Spectrum of Control

Disease Control Spectrum

This compound demonstrates efficacy against a broad spectrum of fungal pathogens across various crops. The table below summarizes the major diseases controlled by this compound-based formulations:

Table 1: Disease Control Spectrum of this compound-Based Formulations [1]

Disease Pathogen Common Name Crops Affected Efficacy Rating
Puccinia striiformis Stripe Rust Wheat E [2]
Puccinia triticina Leaf Rust Wheat VG [2]
Puccinia graminis Stem Rust Wheat VG [2]
Stagonospora spp. Glume Blotch Wheat VG [2]
Septoria tritici Leaf Blotch Wheat VG [2]
Pyrenophora tritici-repentis Tan Spot Wheat VG [2]
Blumeria graminis Powdery Mildew Wheat G [2]
Cercospora spp. Gray Leaf Spot Corn Controlled [1]
Exserohilum turcicum Northern Corn Leaf Blight Corn Controlled [1]
Sclerotinia sclerotiorum White Mold Various Controlled [1]

Efficacy Rating Key: E = Excellent, VG = Very Good, G = Good

Comparative Efficacy of Strobilurin Fungicides in Wheat

Recent comparative studies through the North Central Regional Committee on Management of Small Grain Diseases (NCERA-184) have evaluated the efficacy of various strobilurin fungicides against key wheat diseases:

Table 2: Comparative Efficacy of Strobilurin Fungicides in Wheat Disease Management [2]

Active Ingredient Product Rate/A (fl oz) Stripe Rust Leaf Rust Stem Rust Septoria Leaf Blotch Tan Spot Powdery Mildew
This compound 22.5% Aproach SC 6.0-12.0 E VG VG VG VG G
Pyraclostrobin 23.6% Headline SC 6.0-9.0 E E G VG E G
Azoxystrobin 22.9% Quadris 2.08SC 4.0-12.0 E E VG VG E G

Application Timing and Methodologies

Growth Stage-Based Application

Proper application timing is critical for maximizing this compound efficacy. The following growth stage recommendations are based on extensive field testing:

Wheat Applications:

  • Flag Leaf Stage (Feekes 8-9): Primary application timing for protection against foliar diseases including rusts, septoria, and powdery mildew
  • Heading Stage (Feekes 10.5): Critical application window for protection against glume blotch and late-season rust pressures
  • Harvest Restriction: Applications should not exceed Feekes 10.5 growth stage [2]

Corn Applications:

  • V4-V8 Vegetative Stages: Early applications for preventive control against northern corn leaf blight and gray leaf spot
  • Tasseling to Silking (VT-R1): Critical application window for maximum yield protection and disease prevention

Soybean Applications:

  • R1-R3 Reproductive Stages: Initial application at beginning of flowering for white mold and aerial blight control
  • R4-R5 Reproductive Stages: Secondary application if disease pressure persists or environmental conditions favor disease development
Application Parameters

Table 3: Optimal Application Parameters for this compound Formulations

Parameter Specification Notes
Application Method Foliar spray Most effective delivery method [3]
Water Volume 10-20 gallons/acre Ensure thorough coverage
Nozzle Type Hollow cone or flat fan Optimize droplet spectrum for target
Pressure 30-60 psi Maintain consistent pressure
Spray Interval 7-14 days Adjust based on disease pressure
Rainfastness 1-4 hours Systemic activity provides rainfastness [4]

Experimental Protocols for Efficacy Evaluation

Field Evaluation Protocol

Objective: To evaluate the efficacy of this compound against target fungal pathogens in field conditions

Materials and Methods:

  • Experimental Design: Randomized complete block design with 4 replications
  • Plot Size: 10 x 30 feet for small grains, 20 x 40 feet for row crops
  • Treatment Structure: Include untreated control, standard fungicide check, and this compound at multiple rates
  • Application Timing: Apply at growth stages specified in Section 3.1 using calibrated spray equipment
  • Disease Assessment: Evaluate disease severity at 7, 14, and 21 days after application using standardized rating scales
  • Data Collection: Record disease incidence, severity, and yield parameters

Statistical Analysis:

  • Analyze data using ANOVA with mean separation by Fisher's Protected LSD (p≤0.05)
  • Calculate area under disease progress curve (AUDPC) for temporal analysis
  • Determine percent efficacy compared to untreated control
Microscopic Evaluation of Fungicide Penetration

Objective: To visualize and quantify this compound penetration in plant tissues using advanced imaging techniques

Materials:

  • Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) system [5]
  • Gelatin embedding compound
  • α-cyano-4-hydroxycinnamic acid (α-CHCA) matrix
  • This compound standard (98% purity)
  • Wheat leaf samples

Methodology:

  • Sample Preparation:

    • Apply 20μL of 1250 ppm this compound solution to approximately 1 cm² of wheat flag leaf
    • Sample treated tissue at 1 hour, 1 week, and 2 weeks after application
    • Embed tissue in 10% gelatin solution and freeze at -80°C
    • Prepare 30μm thick sections using cryostat at -30°C
  • MSI Analysis:

    • Apply matrix by sublimation using iMlayer (0.5μm thickness, 250°C)
    • Conduct imaging using MALDI system in positive ion mode
    • Set laser irradiation interval to 30μm with 80 irradiations per pixel
    • Analyze distribution using Imaging MS Solution software

This protocol has successfully demonstrated azoxystrobin penetration from epidermal to internal tissues with accumulation around vascular bundles, providing methodology applicable to this compound penetration studies [5].

Resistance Management Strategies

Understanding Resistance Development

This compound belongs to the QoI fungicide group (Group 11) which carries a high resistance risk due to its site-specific mode of action. Resistance typically develops through single-gene mutations, particularly the G143A mutation in the cytochrome b gene, which can lead to complete loss of efficacy under high selection pressure. The development of resistance follows two primary patterns:

  • Abrupt (Qualitative) Resistance: Results from single gene mutations occurring at low frequency, leading to rapid population shift and sudden control failures [4]
  • Gradual (Quantitative) Resistance: Arises from accumulation of mutations in multiple genes, resulting in progressive reduction in sensitivity [4]
Integrated Resistance Management

Implement the following strategies to mitigate resistance development:

  • Tank Mixing: Combine this compound with fungicides from different mode of action groups (e.g., triazoles, SDHIs)
  • Application Frequency: Limit the number of sequential this compound applications to 1-2 per season
  • Rotation Programs: Alternate with fungicides from different FRAC groups throughout the growing season
  • Monitoring Programs: Regularly assess field efficacy and conduct sensitivity monitoring for early detection of resistance shifts

The commercial formulation Aproach Prima SC, which combines this compound with cyproconazole (a triazole fungicide), exemplifies an effective resistance management product with demonstrated efficacy across multiple wheat diseases [2].

Environmental and Non-Target Considerations

Ecotoxicological Profile

Recent research has identified that this compound causes mitochondrial dysfunction in non-target organisms, particularly earthworms, through several mechanisms:

  • Disruption of Mitochondrial Ultrastructure: Exposure to concentrations as low as 62.5 μg/kg resulted in mitochondrial matrix voids, cristae degeneration, and outer membrane ablation [6]
  • Inhibition of Electron Transport Chain: this compound significantly inhibits complex II and III activity in the mitochondrial electron transport chain [6]
  • Reduction in ATP Production: Impaired mitochondrial function leads to decreased cellular energy production
  • Oxidative Stress Generation: Induces production of reactive oxygen species leading to cellular damage
Molecular Mechanisms of Mitochondrial Toxicity

The molecular mechanisms underlying this compound's toxicity to non-target organisms involve:

G This compound This compound Mitochondria Mitochondria This compound->Mitochondria ETCA Electron Transport Chain Mitochondria->ETCA CytochromeC Cytochrome c Binding ETCA->CytochromeC MMP Mitochondrial Membrane Potential Decrease CytochromeC->MMP ATP ATP Production Reduction MMP->ATP OxidativeStress Oxidative Stress MMP->OxidativeStress CellularDamage CellularDamage ATP->CellularDamage OxidativeStress->CellularDamage

Figure 1: Molecular Mechanisms of this compound Toxicity in Non-Target Organisms [6]

Emerging Trends and Future Directions

The strobilurin market, including this compound, is projected to expand from USD 5.53 billion in 2025 to USD 6.88 billion by 2030, representing a compound annual growth rate of 4.47%. Key trends driving innovation include [3]:

  • Biological Integration: Development of combinations with bio-stimulants and bio-fungicides
  • Formulation Innovation: Advancements in nano-formulations and controlled-release technologies
  • Digital Agriculture: Integration with AI and drone-based spraying technologies for precision application
  • New Product Development: Recent introductions include Metcyclofenstrobin (Syngenta, 2025) and bifemetstrobin (Sumitomo Chemical, 2024) [3]

Recent investments in production capacity, such as Corteva's USD 27.5 million expansion facility in Midland, will further enhance this compound availability and formulation development [3].

Conclusion

This compound remains a cornerstone fungicide for broad-spectrum disease control in multiple cropping systems when applied according to recommended guidelines. Its efficacy against major fungal pathogens, combined with physiological benefits for plant health, ensures its continued importance in integrated disease management programs. However, the high resistance risk and documented effects on non-target soil organisms necessitate strict adherence to resistance management strategies and careful consideration of environmental impacts. Future developments in formulation technology and precision application methods will further enhance the efficacy and sustainability of this compound in agricultural production systems.

References

analytical method validation picoxystrobin agricultural products

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Picoxystrobin

The core quantitative method for this compound, as identified by the US EPA, is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for water analysis [1]. The established Limit of Quantitation (LOQ) for this method is 0.10 µg/L [1].

Other advanced techniques mentioned in the literature as being applicable to pesticide residue detection, including for compounds like this compound, are summarized in the table below. However, their specific validation data for this compound were not available in the search results [2].

Method/Technique Principle Reported Application/Advantage Key Parameter (if specified for this compound)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2] [1] [3] Separation in liquid phase, detection by mass-to-charge ratio Highly sensitive and reliable for non-volatile pesticides; suitable for multi-residue analysis [3] LOQ: 0.10 µg/L (for water) [1]
Enzyme Inhibition-Based Biosensors [2] Measures inhibition of enzyme activity by the pesticide Simplicity, sensitivity, and potential for rapid, on-site screening [2] EC50 for spore germination: 0.0048 ± 0.0022 µg/mL (for N. clavispora) [4]
Surface-Enhanced Raman Spectroscopy (SERS) [2] Enhances Raman signal of molecules adsorbed on nanostructures Provides molecular fingerprinting; potential for high sensitivity [2] Information missing
Immunosensors [2] Based on specific antigen-antibody interaction High specificity and sensitivity [2] Information missing

Biological assays have determined baseline sensitivity levels. For example, against the fungus Neopestalotiopsis clavispora, the mean effective concentration (EC₅₀) of this compound for inhibiting spore germination was 0.0048 ± 0.0022 µg/mL, and for inhibiting mycelial growth was 0.0282 ± 0.0148 µg/mL [4]. The QuEChERS method is noted as a simple, fast, and cost-effective extraction technique for pesticide residues prior to analysis [3].

Experimental Workflow

Based on the gathered information, a general workflow for the LC-MS/MS analysis of this compound can be conceptualized. The following diagram outlines the key stages, from sample preparation to final reporting.

G Start Sample Collection SP Sample Preparation (e.g., QuEChERS) Start->SP EC Extraction & Cleanup SP->EC IA Instrumental Analysis (LC-MS/MS) EC->IA DC Data Collection IA->DC Cal Calibration & Quantification DC->Cal Rep Result Reporting Cal->Rep Val Method Validation Val->SP Val->EC Val->IA Val->Cal

Information Gaps and Next Steps

The available data has significant gaps for a full analytical method validation. Key parameters like linearity, precision (repeatability), accuracy (recovery), and robustness were not found in the search results for this compound.

To complete your application notes, I suggest you:

  • Consult Official Methods: Directly access the detailed protocol from the US EPA's "ECM for this compound in Water - MRID 48073826" [1].
  • Review Regulatory Documents: The European Food Safety Authority (EFSA) peer review [5] may contain additional method details and discuss metabolites.
  • Expand Your Search: Use specialized scientific databases to find full-text papers on this compound analysis in your specific matrix of interest (e.g., fruits, vegetables, grains).

References

Application Notes and Protocols for Picoxystrobin in Wheat

Author: Smolecule Technical Support Team. Date: February 2026

Picoxystrobin is a systemic fungicide from the strobilurin class [1]. Its primary mode of action is the inhibition of mitochondrial respiration in fungal cells by disrupting the electron transport chain, leading to a loss of energy production and ultimately cell death [1]. It is effective against a broad spectrum of fungal diseases in wheat, including rusts and powdery mildew [1] [2].

Efficacy and Application Data

The following table summarizes key findings on the effects of this compound on winter wheat, based on a multi-year field study [2]:

Parameter Assessed Application at GS 31 Application at GS 39 Application at GS 59 Control (No Strobilurin)
Grain Yield Increase (less than GS 39/59) Significant increase Significant increase Baseline
Thousand Grain Weight (TGW) Increase Significant increase Significant increase Baseline
Specific Weight Increase Significant increase Significant increase Baseline
Flag Leaf Senescence Delayed Delayed Delayed Normal progression
Grain Protein Concentration No significant negative effect No significant negative effect Slight reduction (vs. GS 31) Baseline
Hagberg Falling Number (HFN) No significant negative effect No significant negative effect Potential reduction Baseline
Blackpoint Severity No significant increase No significant increase Potential increase Baseline

Abbreviations: GS (Growth Stage): GS 31 (Start of stem extension), GS 39 (Flag leaf emergence), GS 59 (Ear emergence) [2].

Detailed Experimental Protocol

The following methodology is adapted from the field experiments cited [2]:

  • Experimental Design: A randomized split-plot factorial design with three blocks is recommended to account for field variability.
  • Cultivars: Use multiple wheat cultivars with varying disease susceptibility (e.g., Hereward, Malacca, Consort).
  • Fungicide Programme:
    • Base Programme: A triazole fungicide should be applied as a baseline control against a broad range of diseases.
    • Test Programme: Add this compound to the base programme at different growth stages:
      • GS 31 (Start of stem extension): Primarily controls stem base diseases like eyespot and early foliar diseases.
      • GS 39 (Flag leaf emergence): Critical for protecting the flag leaf from rusts and mildews.
      • GS 59 (Ear emergence): Provides additional protection during grain filling.
  • Disease Assessment: At regular intervals (e.g., weekly after GS 39), assess the percentage of leaf area affected by diseases like brown rust (Puccinia recondita) and powdery mildew (Erysiphe graminis) on the flag leaf [2].
  • Senescence Monitoring: Monitor the percentage of green flag leaf area daily after anthesis to quantify the "green leaf area effect" of strobilurins [2].
  • Yield and Quality Analysis: At harvest, measure grain yield, TGW, specific weight, protein concentration, HFN, and incidence of blackpoint [2].

Workflow and Resistance Management

The experimental workflow for evaluating this compound involves coordinated field and laboratory activities, as shown in the following diagram:

G start Start Experiment prep Field Preparation and Planting start->prep design Apply Split-Plot Factorial Design prep->design app Apply Fungicide Treatments at GS 31, 39, 59 design->app monitor In-Season Monitoring: Disease Severity & Flag Leaf Senescence app->monitor harvest Harvest and Collect Grain Samples monitor->harvest analysis Laboratory Analysis: Yield, TGW, Protein, HFN harvest->analysis end Data Analysis and Reporting analysis->end

Resistance Management Protocol

Pathogens like powdery mildew are considered high-risk for developing resistance to fungicides [3]. To ensure sustained efficacy:

  • Mandatory Mixing: this compound must be applied in a mixture with a fungicide from a different cross-resistance group (e.g., a triazole) [2] [3].
  • Application Limit: Do not apply strobilurin fungicides (including this compound) more than twice on the same crop in a single growing season [2].
  • Rotation: Rotate with fungicides from other FRAC (Fungicide Resistance Action Committee) groups with different modes of action throughout the season and across years [3].

Important Limitations and Future Research

The quantitative data presented here is from a study published in 2003 [2]. While the fundamental biology and mode of action of this compound remain valid, specific efficacy data, application rates, and resistance status are highly likely to have changed over the past two decades. Furthermore, the search results did not provide molecular-level details on the specific signaling pathways affected by this compound in fungi, which are necessary to create the requested pathway diagrams.

  • Consulting the most recent FRAC guidelines for strobilurin use.
  • Checking the latest product label from the manufacturer, as it contains legally mandated application rates and safety information.
  • Searching for recent peer-reviewed studies in databases like PubMed and Google Scholar using terms such as "this compound efficacy wheat 2024" or "strobilurin resistance management."

References

Picoxystrobin Resistance: FAQs & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is picoxystrobin's mode of action and associated resistance risk? this compound is a Quinone Outside Inhibitor (QoI) fungicide. It targets the cytochrome bc1 complex (Complex III) in the mitochondrial respiration pathway of fungi, binding to the Qo site to inhibit electron transfer and halt ATP production, leading to cell death [1]. QoI fungicides are classified as high resistance risk because resistance can often arise from a single-point mutation in the target site, such as in the Cytb gene [2].

Q2: What baseline sensitivity data exists for novel pathogens? Establishing baseline sensitivity is crucial for future resistance monitoring. The following data for Neopestalotiopsis clavispora provides a reference example [1].

Table 1: Baseline Sensitivity of N. clavispora to this compound

Strain Description Number of Isolates Assay Method EC₅₀ Range (µg/mL) Mean EC₅₀ (µg/mL)
Field-sensitive 56 Mycelial Growth Inhibition 0.0062 - 0.0658 0.0282 ± 0.0148
Field-sensitive 56 Spore Germination Inhibition 0.0014 - 0.0099 0.0048 ± 0.0022

Q3: What are the physiological impacts on resistant mutants? Research on lab-generated this compound-resistant mutants of N. clavispora reveals important physiological characteristics [1].

Table 2: Properties of this compound-Resistant Mutants vs. Sensitive Strains

Property Sensitive Progenitors Resistant Mutants Notes
Resistance Mechanism Not Applicable No mutations found in Cytb gene Suggests possible alternative mechanisms
Fitness Cost Normal Reduced conidium production & pathogenicity Indicates fitness penalty in mutants
Competitive Ability Normal Decreased Less competitive without fungicide pressure

Q4: What strategies effectively manage this compound resistance? A multi-faceted approach is essential to delay resistance development [3] [4] [2].

  • Use in Mixtures: Always tank-mix this compound with a fungicide from a different, non-cross-resistant chemical group (e.g., multi-site inhibitors).
  • Rotate Modes of Action: Avoid consecutive applications of QoI fungicides. Rotate with fungicides from different FRAC groups.
  • Limit Application Frequency: Use the minimum number of effective applications per season.
  • Integrate Non-Chemical Methods: Combine fungicides with cultural practices (e.g., crop rotation, resistant varieties, sanitation) as part of an Integrated Pest Management (IPM) strategy.
  • Monitor Resistance: Implement regular sensitivity monitoring of field populations to detect shifts early.

Experimental Protocols for Resistance Studies

Protocol 1: Determining Baseline Sensitivity of a Fungal Pathogen This in vitro assay determines the effective concentration of this compound that inhibits mycelial growth by 50% (EC₅₀) [1].

  • Fungicide Medium Preparation: Amend a growth medium (e.g., Alkyl Ester Agar) with a series of this compound concentrations (e.g., 0, 0.0156, 0.0313, 0.0625, 0.125, 0.25, 0.5 µg/mL). Include Salicylhydroxamic Acid (SHAM) at 50 µg/mL to suppress the alternative oxidase pathway.
  • Inoculation: Place a mycelial plug (e.g., 4 mm diameter) from the margin of an actively growing colony onto each plate.
  • Incubation and Measurement: Incubate plates at the optimum temperature for the pathogen (e.g., 28°C) until the control plate is fully grown. Measure colony diameters in two perpendicular directions.
  • Data Analysis: Calculate the percent inhibition of mycelial growth for each concentration relative to the control. Use probit or logit analysis to determine the EC₅₀ value.

Protocol 2: Isolating and Characterizing Resistant Mutants This method assesses the resistance risk and fitness of resistant genotypes [1].

  • Mutant Selection: Transfer mycelial plugs or spread conidial suspensions onto media amended with a discriminatory dose of this compound. Resistant mutants will be able to grow.
  • Genetic Characterization: Extract DNA from resistant mutants and sensitive progenitor strains. Amplify and sequence the Cytb gene to identify target-site mutations.
  • Fitness Penalty Assay: Compare the fitness of resistant mutants and sensitive strains by measuring:
    • Mycelial Growth Rate: Colony diameter on fungicide-free medium after a set time.
    • Sporulation: Count conidia produced under standard conditions.
    • Pathogenicity: Measure lesion size on detached leaves or whole plants.

Resistance Diagnosis & Management Workflow

The following diagram outlines a logical pathway for diagnosing resistance and implementing management strategies. The DOT code is provided for your use.

Start Start: Suspected Resistance FieldCheck Field Control Failure? Start->FieldCheck LabTest In vitro Sensitivity Test FieldCheck->LabTest Yes Monitor Ongoing Monitoring FieldCheck->Monitor No Confirmed Resistance Confirmed LabTest->Confirmed Manage Implement Management Plan Confirmed->Manage Yes Confirmed->Monitor No Manage->Monitor

Diagram 1: A workflow for diagnosing and managing fungicide resistance.

Experimental Workflow for Resistance Studies

For a visual summary of the key experimental steps in resistance research, refer to the workflow below.

Step1 1. Collect Field Isolates Step2 2. Determine Baseline EC₅₀ Step1->Step2 Step3 3. Generate & Select Resistant Mutants Step2->Step3 Step4 4. Characterize Mutants Step3->Step4 Step5 5. Analyze Data & Assess Risk Step4->Step5

Diagram 2: Key experimental steps for resistance risk assessment.

References

G143S mutation picoxystrobin resistance Colletotrichum

Author: Smolecule Technical Support Team. Date: February 2026

Core Concepts & Mechanisms

What is the G143S mutation and why is it important?

The G143S mutation is a single nucleotide polymorphism (SNP) in the cytochrome b (Cyt b) gene, leading to an amino acid change from glycine (G) to serine (S) at position 143 of the protein [1]. This position is located at the quinone outside (Qo) binding site of the mitochondrial cytochrome bc1 complex, which is the target site for Qo inhibitor (QoI) fungicides like picoxystrobin [2] [3]. The mutation alters the three-dimensional structure of the binding site, significantly reducing the binding affinity of the fungicide and thereby conferring resistance [2] [4].

What is the practical resistance risk for Colletotrichum?

The resistance risk is assessed as moderate to high for species like C. truncatum and C. gloeosporioides [2]. Laboratory studies successfully generated this compound-resistant mutants of both species. These mutants often displayed similar or even higher fitness compared to their wild-type parents in terms of conidial production, germination, and pathogenicity, meaning resistant strains can survive, reproduce, and spread effectively [2].

Quantitative Resistance Data

The tables below summarize key experimental data to help you benchmark your findings.

Table 1: Resistance Levels and Associated Mutations in *Colletotrichum*

Species Sensitivity of Wild-type (EC₅₀ in μg mL⁻¹) Resistance Level of Mutants (EC₅₀ in μg mL⁻¹) Identified Cyt b Mutations Resistance Factor (RF)
C. truncatum 0.7740 (average) [2] 5.40 – 152.96 [2] G143S, G137R [2] >100 (for G143S), <50 (for G137R) [2]
C. gloeosporioides 1.1561 (average) [2] 13.53 – 28.30 [2] No mutations detected in Cyt b [2] Information not specified

Table 2: Cross-Resistance Profile of this compound-Resistant Mutants

Fungicide Fungicide Class Cross-Resistance with this compound?
Pyraclostrobin QoI (Strobilurin) Yes [2]
Fluazinam Oxidative phosphorylation uncoupler No [2]
Difenoconazole DMI (Demethylation Inhibitor) No [2]
Propiconazole DMI (Demethylation Inhibitor) No [2]

Experimental Protocols

Here are established methodologies for key experiments cited in the research.

1. In Vitro Fungicide Sensitivity Assay (Agar Dilution Method)

This protocol is used to determine the half-maximal effective concentration (EC₅₀) of a fungicide and generate resistant mutants [2] [1].

  • Materials: Purified fungal isolates, Potato Dextrose Agar (PDA), technical-grade fungicide (e.g., this compound), solvent (e.g., methanol or acetone).
  • Procedure:
    • Prepare a stock solution of the fungicide in an appropriate solvent.
    • Incorporate a series of fungicide concentrations into molten PDA after autoclaving and cooling. Include a solvent-only control.
    • Inoculate each plate with a mycelial plug from the edge of an actively growing fungal colony.
    • Incubate plates at the optimum temperature for the fungus (e.g., 25°C).
    • Measure the diameter of mycelial growth after a set period (e.g., 5-7 days).
    • Calculate the EC₅₀ value using statistical software (e.g., the concentration that inhibits growth by 50% compared to the control).
  • Generating Mutants: To obtain resistant mutants, expose fungal cultures (mycelial fragments or spores) to a high dosage of the fungicide or use ultraviolet (UV) mutagenesis, then transfer surviving colonies to fresh fungicide-amended media to confirm resistance [2] [4].

2. Molecular Detection of the G143S Mutation

This workflow, integrating methods from multiple studies, allows for the rapid identification of the resistance allele [2] [1].

G Start Start with Fungal Isolate DNA Extract Genomic DNA Start->DNA PCR PCR Amplification of Cyt b Gene Fragment DNA->PCR Seq Sanger Sequencing PCR->Seq Analysis Analyze Sequence for GGT (Glycine) vs. AGT/TCT (Serine) at Codon 143 Seq->Analysis Result Report Genotype: Sensitive (G143) or Resistant (S143) Analysis->Result

  • DNA Extraction: Use a standard fungal genomic DNA extraction kit.
  • PCR Amplification: Design primers to amplify a region of the mitochondrial Cyt b gene containing codon 143. A generic primer pair used in studies is Cacytb-F2 / Cacytb-R2 [1].
    • PCR Cycle Conditions: Initial denaturation at 94°C for 5 min; 35 cycles of 94°C for 30s, 55-60°C for 30s, 72°C for 1 min; final extension at 72°C for 7 min.
  • Sequence Analysis: Purify the PCR product and perform Sanger sequencing. Align the sequence with a known wild-type reference. A nucleotide change from GGT (glycine) to AGT or TCT (serine) at the codon corresponding to position 143 confirms the G143S mutation [2] [1].

Alternative Molecular Detection Methods:

  • PCR-RFLP (Polymerase Chain Reaction-Restriction Fragment Length Polymorphism): The G143S mutation can create or abolish a specific restriction enzyme site. Digestion of the PCR product with an appropriate enzyme (e.g., Fnu4HI for some species) yields different fragment sizes for resistant and sensitive isolates, visible on a gel [1].
  • Allele-Specific PCR: Design a primer whose 3' end specifically binds to the mutated (or wild-type) sequence. Amplification will only occur if the specific allele is present, allowing for rapid screening without sequencing [1].

Troubleshooting Common Issues

FAQ 1: I detected no G143S mutation in my this compound-resistant C. gloeosporioides isolate. Why? This is a documented phenomenon. Resistance in some C. gloeosporioides mutants has been shown to develop without any point mutations in the Cyt b gene [2]. You should investigate alternative resistance mechanisms, such as:

  • Overexpression of efflux transporters that remove the fungicide from the cell.
  • Activation of alternative oxidase (AOX) pathways that bypass the inhibited cytochrome pathway.
  • Mutations in other, non-target genes that confer resistance.

FAQ 2: My molecular detection PCR for the Cyt b gene failed. What could be wrong?

  • Primer Specificity: The Cyt b gene can have introns in some fungal species like C. gloeosporioides, which can complicate amplification with primers designed for a species without introns (like C. acutatum) [1]. Ensure your primers are designed for the specific species you are working with. Using cDNA (reverse-transcribed from mRNA) as a template can avoid this issue.
  • DNA Quality: Ensure the genomic DNA is of high quality and purity.

FAQ 3: How reliable are the molecular methods compared to traditional sensitivity assays? Molecular methods (AS-PCR, PCR-RFLP) are highly reliable for detecting the G143S mutation and offer significant advantages: they are rapid, highly accurate, and can be performed directly on infected plant tissue without the need for time-consuming fungal culturing [1]. They are ideal for large-scale monitoring and early detection of resistance in the field.

References

FAQ: Cross-Resistance of Picoxystrobin with Other Strobilurins

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the scientific basis for cross-resistance among strobilurin fungicides?

Strobilurin fungicides, also known as Quinone outside Inhibitors (QoIs), share a common biochemical target. They bind to the Qo site of cytochrome b in the mitochondrial complex III, inhibiting cellular respiration and energy (ATP) production [1] [2] [3]. This "site-specific" action means that a single genetic mutation in the pathogen's cytochrome b (Cytb) gene can alter the target site, preventing all QoI fungicides from binding effectively. This mechanism leads to cross-resistance across the entire strobilurin class [3].

The table below summarizes the core properties of this fungicide group:

Property Description
Fungicide Group Quinone outside Inhibitors (QoIs) / Strobilurins [2] [3]
Common Members Azoxystrobin, Picoxystrobin, Pyraclostrobin, Trifloxystrobin, Kresoxim-methyl [1]
Biochemical Target Mitochondrial cytochrome bc1 complex (Complex III) at the quinol oxidation (Qo) site [1] [4] [2]
Primary Effect Inhibition of mitochondrial respiration, leading to a blockade of electron transfer and reduced ATP synthesis [1] [4] [2]
Primary Resistance Mechanism Single-point mutations in the cytochrome b (Cytb) gene (e.g., G143A) [4] [3]

Q2: Are there documented cases of this compound resistance without common Cytb mutations?

Yes, research indicates that resistance can emerge through alternative mechanisms. A 2025 study on Moniliophthora perniciosa demonstrated that the fungus could tolerate high concentrations of strobilurins, including this compound, without any mutations in its Cytb gene [4]. The resistance was linked to a broader metabolic reprogramming, including:

  • Upregulation of alternative oxidase (AOX): This enzyme provides a bypass to the blocked standard respiratory pathway [4].
  • Enhanced efflux pumps and detoxification systems: Genes associated with transporting fungicides out of the cell and neutralizing their toxicity were highly active [4].
  • Activation of catabolic pathways: The fungus increased the breakdown of fats and amino acids to compensate for energy loss [4].

Furthermore, a 2023 study on Neopestalotiopsis clavispora obtained this compound-resistant mutants in the laboratory. Fitness penalty was observed in these mutants, with decreased conidium production and pathogenicity [2].

Q3: What are the standard experimental methods for assessing sensitivity and resistance to strobilurins like this compound?

The following protocols, adapted from recent studies, are standard for determining the sensitivity of fungal pathogens to this compound and for investigating resistance mechanisms [2].

Protocol 1: Determining Sensitivity via Mycelial Growth Inhibition

This method determines the effective concentration that inhibits mycelial growth by 50% (EC₅₀).

  • 1. Fungicide Preparation: Prepare a stock solution of technical-grade this compound (e.g., 98% purity) in a solvent like methanol. Create a series of concentrations (e.g., 0.015625, 0.03125, 0.0625, 0.125, 0.25, 0.5 µg/mL) by diluting the stock in Alkyl Ester Agar (AEA) media. Include AEA media with solvent only as a negative control.
  • 2. Suppression of Alternative Pathway: To isolate the effect of this compound, add Salicylhydroxamic Acid (SHAM) at 50 µg/mL to all media, including the control. SHAM inhibits the alternative oxidase pathway, which can mask the fungicide's true effect [2].
  • 3. Inoculation and Incubation: Transfer 4-mm mycelial plugs from the edge of young, active colonies onto the prepared AEA plates. Incubate the plates at the optimal temperature for the pathogen (e.g., 28°C) for a set period (e.g., 7 days).
  • 4. Data Collection and Analysis: Measure the diameter of each colony in two perpendicular directions. Calculate the average growth diameter for each concentration and the control. The EC₅₀ value can be calculated using statistical software that plots inhibition percentage against the log of the fungicide concentration.
Protocol 2: Molecular Analysis of the Cytochrome b (Cytb) Gene

This protocol is used to check for the most common target-site mutations conferring resistance.

  • 1. DNA Extraction: Harvest mycelium from a pure culture grown in liquid media like Yeast Extract Peptone Dextrose (YEPD). Use a commercial plant/fungal DNA extraction kit or a direct PCR kit for rapid results [2].
  • 2. PCR Amplification: Design primers to amplify a region of the Cytb gene known to harbor resistance mutations (e.g., codons 143 and 129). Perform a standard PCR reaction.
  • 3. Sequencing and Alignment: Sanger sequence the purified PCR product. Align the obtained DNA and corresponding amino acid sequences with the known sensitive reference sequence from a database to identify any mutations [2].

The logical workflow for investigating resistance integrates these protocols and accounts for both known and alternative mechanisms, which can be visualized as follows:

G Start Observed Reduction in This compound Efficacy Step1 In Vitro Sensitivity Assay (Mycelial Growth & Spore Germination EC₅₀) Start->Step1 Step2 Resistance Confirmed? (EC₅₀ significantly higher than baseline) Step1->Step2 Step2->Step1 No, check protocol Step3 Sequence Cytochrome b (Cytb) Gene Step2->Step3 Yes Step4 Known Mutation Detected (e.g., G143A)? Step3->Step4 Step5 Classical Target-Site Resistance Identified Step4->Step5 Yes Step6 Investigate Non-Target Site Resistance Mechanisms Step4->Step6 No End Comprehensive Resistance Profile Established Step5->End Step7 Transcriptomic Analysis (RNA-seq) Step6->Step7 Step8 Key Pathways Identified: - Alternative Oxidase (AOX) - Efflux Transporters - Detoxification Enzymes - Metabolic Reprogramming Step7->Step8 Step8->End

Troubleshooting Common Experimental Issues

  • Inconsistent EC₅₀ Values: Ensure SHAM is included in all assay media, including the control. The alternative oxidase pathway can allow fungi to grow despite the presence of the fungicide, leading to artificially high and variable EC₅₀ values [2].
  • No Growth in Control Plates: Verify that the concentration of the solvent (e.g., methanol) used to dissolve this compound is not itself inhibiting fungal growth. Typically, the solvent concentration should be kept below 1% (v/v).
  • Failure to Detect Known Resistance Mutation: If phenotypic resistance is clear but no common Cytb mutation is found, it strongly suggests the presence of non-target site resistance. Proceed with transcriptomic (RNA-seq) analysis to identify upregulated genes involved in detoxification and efflux [4].

References

picoxystrobin groundwater metabolite contamination concerns

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Picoxystrobin & Groundwater Contamination

Q1: What are the primary environmental concerns regarding this compound and its metabolites in groundwater?

This compound's environmental persistence and the potential for its metabolites to contaminate groundwater are significant concerns. A key issue is the time lag, often spanning decades, between pesticide application and the appearance of its residues in aquifers. This delay is influenced by the compound's chemical properties and local hydrogeology [1].

The table below summarizes the factors contributing to groundwater contamination risk:

Concern Factor Description Research Findings & Implications
Environmental Persistence The compound's resistance to degradation in the environment. This compound can significantly inhibit the growth of algal cells and chlorophyll synthesis in aquatic organisms like Tetradesmus obliquus, indicating ecotoxicity even after dilution in water bodies [2].
Metabolite Formation The creation of transformation products as this compound breaks down. The biodegradation of strobilurin fungicides like this compound by microbes often produces corresponding SF acids, the ecological impact of which requires further investigation [2].
Retardation in Soil The delay in transport through the unsaturated zone due to sorption. For moderately polar compounds, retardation times (Ru) in the unsaturated zone can be around a decade. Their degradation products may exhibit even longer retardation times, leading to a prolonged contamination legacy [1].
Complex Degradation Pathways Multiple and interconnected routes of transformation in the environment. The temporal trends of degradation products in groundwater do not always mirror the sales data of the parent compound, complicating prediction and management due to varied parent compound sources and sorption processes [1].

Q2: How can we quantitatively assess the transport and fate of this compound in groundwater systems?

National-scale studies that synthesize long-term data are essential. The retardation time in the unsaturated zone (Ru) is a critical metric. It can be estimated using a cross-correlation analysis of historical pesticide sales data and the frequency of detection in groundwater, with the sampling year corrected for groundwater age to determine the recharge year [1].

The following diagram illustrates the timeline and key processes from pesticide application to groundwater contamination:

G PesticideApplication Pesticide Application UnsaturatedZone Transport & Retardation in Unsaturated Zone (R_u) PesticideApplication->UnsaturatedZone Infiltration with water GroundwaterTable Reaches Groundwater Table UnsaturatedZone->GroundwaterTable Decadal-scale delay AquiferTransport Transport in Saturated Zone (H_s) GroundwaterTable->AquiferTransport Clock starts for groundwater age MonitoringWell Detection in Monitoring Well AquiferTransport->MonitoringWell Transport time H_s (equals groundwater age)

Analytical Methods & Experimental Protocols

Q3: What are the recommended chromatographic methods for detecting and quantifying this compound and its metabolites in water samples?

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the dominant technique in metabolomics and environmental analysis for compounds like this compound due to its high sensitivity and ability to handle complex mixtures [3].

  • Recommended Technique: Reversed-Phase Liquid Chromatography (RPLC) is extensively used for separating non-polar to moderately polar compounds, making it suitable for this compound and many of its metabolites [3].
  • Sample Preparation: For untargeted analysis aiming for broad metabolite coverage, minimal sample pretreatment is desirable. Common procedures include [3]:
    • Centrifugation or filtration to remove particulates.
    • Solid-Phase Extraction (SPE) to pre-concentrate analytes and remove interfering matrix components.
    • Solvent extraction using mixtures like water:methanol or water:methanol:chloroform (Folch extraction).
  • Key Considerations:
    • Matrix Effects: Complex water samples can cause ion suppression/enhancement in MS. Effective sample clean-up and the use of internal standards are critical for accurate quantification [3].
    • Metabolite Annotation: The complex data from LC-MS requires careful processing for accurate identification of metabolites, often requiring comparison with analytical standards [3].

The workflow for analyzing this compound in environmental samples is as follows:

G SampleCollection Sample Collection (Water) SamplePrep Sample Preparation (Centrifugation, Filtration, SPE) SampleCollection->SamplePrep LCSeparation LC Separation (Reversed-Phase Column) SamplePrep->LCSeparation MSDetection MS Detection & Quantification LCSeparation->MSDetection DataAnalysis Data Analysis & Metabolite Annotation MSDetection->DataAnalysis

Bioremediation & Toxicity Mitigation Strategies

Q4: Are there any identified biological mechanisms for the detoxification of this compound in the environment?

Yes, recent research has identified specific microorganisms capable of biodegrading this compound. The bacterium Hyphomicrobium sp. H-9 has been isolated and shown to rapidly degrade this compound and other strobilurin fungicides [2].

  • Mechanism of Action: Strain H-9 degrades this compound primarily via the hydrolysis of its ester bond, leading to the formation of the corresponding SF acid and methanol [2].
  • Detoxification Evidence: The detoxification capacity of strain H-9 was demonstrated by its ability to mitigate this compound-induced growth inhibition and oxidative stress in the microalgae Tetradesmus obliquus. The bacterium helps restore normal expression of genes involved in photosynthesis, the Calvin cycle, energy metabolism, and chlorophyll synthesis in algae [2].

References

Understanding Picoxystrobin's Leaching Potential

Author: Smolecule Technical Support Team. Date: February 2026

The key to understanding why picoxystrobin can leach lies in its physical and chemical properties. The data below, sourced from the Pesticide Properties Database, summarizes these characteristics [1].

Property Value Implication for Leaching
Solubility in Water (at 20°C, pH 7) 3.1 mg L⁻¹ [1] Moderate. It can dissolve and move with water in the soil.
Octanol-Water Partition Coefficient (Log P) 3.6 [1] High. It is strongly hydrophobic, meaning it has a high tendency to bind to soil organic matter rather than remain in water. This generally reduces leaching.
Soil Half-Life (DT50) 7.7 days [1] Low to Moderate. It can degrade relatively quickly in the soil, which limits the time available for leaching to occur.

Research-Backed Mitigation Concepts and Strategies

Although direct protocols were not available, one relevant study illustrates a significant pathway for pesticides to enter the environment, which can inform mitigation strategies. Research on the AltEn bioenergy facility demonstrated that processing pesticide-coated seeds can lead to point-source contamination of stream water, sediment, and aquatic life with various pesticides [2]. This highlights that a major mitigation strategy is to prevent point-source contamination from such industrial processes and the disposal of treated seeds.

Based on this compound's properties and general agricultural best practices, you can focus your experimental designs on the following approaches:

  • Leverage Soil Organic Matter: Given its high Log P value, this compound has a strong affinity for organic matter. Amending soils with compost, manure, or biochar is a primary strategy to increase adsorption and reduce its mobility.
  • Consider Degradation Rates: Its moderate half-life means that any practices that enhance microbial activity in the soil could potentially accelerate its natural degradation, reducing the amount available to leach over time.

I have created a diagram to illustrate this conceptual workflow for developing mitigation experiments.

References

Picoxystrobin Residue and Risk Profile in Cucurbits

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details Source / Crop
Recommended PHI 3 days Cucumber [1]
Half-life 3.4 - 3.7 days Oriental Melon [2]
Maximum Residue (at PHI) 0.029 mg/kg Cucumber [1]
Chronic Risk Quotient (RQc) 5.64% - 21.97% (Acceptable) Cucumber [1]
Short-Term Risk Quotient (RQa) 0.38% (Children) - 2.85% (Adults) (Acceptable) Cucumber [1]
Analytical LOQ 0.01 mg/kg Oriental Melon [2]

Experimental Protocol for Residue Analysis

For researchers needing to verify residue levels, the following gas chromatography with electron capture detection (GC-ECD) method, adapted from a study on oriental melon, provides a reliable approach [2].

Sample Preparation and Extraction
  • Homogenization: Take a representative 20 g sample of the homogenized cucumber fruit and place it in a plastic bottle.
  • Extraction: Add 100 mL of acetonitrile (ACN) to the bottle and shake manually for 1 minute.
  • Salting Out: Add 15 g of sodium chloride (NaCl) to the mixture. Shake mechanically for 30 minutes and then centrifuge at 2000 rpm for 10 minutes.
  • Concentration: Aspirate 40 mL of the upper ACN layer, transfer it to a round-bottomed flask, and evaporate to dryness using a rotary vacuum evaporator at 40°C.
  • Reconstitution: Dissolve the dried residues in 6 mL of n-hexane.
Cleanup
  • SPE Preparation: Pre-condition a Florisil solid-phase extraction (SPE) cartridge (1 g, 6 mL) with 6 mL of n-hexane and discard the eluent.
  • Loading and Elution: Load the n-hexane solution from the reconstitution step onto the cartridge. Elute the analyte with 10 mL of an acetone/n-hexane mixture (10:90, v/v).
  • Final Concentration: Evaporate the eluate to dryness and reconstitute the final residue in 4 mL of acetone for instrumental analysis.
Instrumental Analysis
  • GC-ECD Analysis:
    • Column: Agilent Ultra 2 capillary column (50 m × 320 μm i.d. × 0.17 μm film thickness).
    • Oven Program: Hold at 150°C for 1 min, then increase to 280°C at 15°C/min and hold for 7 min.
    • Retention Time: Picoxystrobin elutes at approximately 7.7 minutes.
  • Confirmation:
    • Analysis can be performed using GC-MS in selected ion monitoring (SIM) mode. Characteristic ions for this compound include m/z 145.0, 173.0, 303.0, and 335.0 [2].

The workflow for this analytical method is summarized in the following diagram:

G start Start: Homogenized Cucumber Sample (20g) extract Extract with Acetonitrile (100 mL) Shake 1 min start->extract salt_out Add NaCl (15g) Shake 30 min Centrifuge 10 min extract->salt_out concentrate Aspirate 40 mL ACN layer Evaporate to Dryness salt_out->concentrate reconstitute Reconstitute in n-Hexane (6 mL) concentrate->reconstitute cleanup SPE Cleanup (Florisil Cartridge) reconstitute->cleanup elute Elute with Acetone/n-Hexane (10:90) cleanup->elute final_prep Evaporate Eluate Reconstitute in Acetone (4 mL) elute->final_prep analyze GC-ECD / GC-MS Analysis final_prep->analyze

Frequently Asked Questions (FAQs)

Q: What is the basis for the 3-day PHI for this compound on cucumbers? A: The 3-day PHI is determined through field residue trials. Studies show that residues of this compound dissipate rapidly, with a half-life of about 3.4 days. By the 3rd day, residue levels fall to 0.029 mg/kg, which is significantly below the maximum residue limit (MRL) of 0.5 mg/kg established in China. Risk assessments confirm that these residue levels pose negligible risk to consumers [1].

Q: How does the dissipation rate of this compound compare to other strobilurin fungicides? A: this compound degrades relatively quickly. In the same cucumber study, pyraclostrobin, another strobilurin fungicide, had a longer half-life of up to 8.2 days [1]. This highlights the importance of compound-specific residue data and underscores that this compound's short persistence contributes to its favorable safety profile when used correctly.

Q: My research involves other cucurbit crops. Is the 3-day PHI universally applicable? A: While the 3-day PHI is scientifically validated for cucumbers, it may not be directly transferable to other crops. For example, a study on oriental melon also demonstrated a short half-life of 3.4-3.7 days for this compound and found no health risks from the application [2]. However, official PHIs can vary by crop and regional regulations. You should consult local regulatory authorities for crop-specific PHIs or conduct supervised field trials to generate the necessary data.

References

optimizing picoxystrobin application nitrogen interaction

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the overall effect of combining picoxystrobin with nitrogen on wheat? A: Adding this compound to a triazole fungicide program and supplementing with nitrogen has been shown to improve disease control, delay leaf senescence, and consistently increase grain yield and thousand-grain weight. While a small reduction in grain protein concentration can sometimes occur, this can be effectively compensated for by applying extra nitrogen, such as foliar urea at anthesis [1].

  • Q2: How does this compound affect fungal physiology? A: this compound is a Quinone outside inhibitor (QoI) fungicide. Its primary mode of action is to target the cytochrome bc1 complex in the mitochondrial respiration chain, inhibiting electron transport and blocking ATP synthesis. Research on Neopestalotiopsis clavispora has shown that this leads to increased fungal cell membrane permeability and a severe reduction in cellular ATP production [2].

  • Q3: What is the typical sensitivity range of fungal pathogens to this compound? A: Sensitivity can vary by pathogen species and strain. The table below summarizes the sensitivity of Neopestalotiopsis clavispora, as determined by in vitro assays [2].

Test Method Pathogen EC₅₀ Range (µg/mL) Mean EC₅₀ (µg/mL)
Mycelial Growth Inhibition Neopestalotiopsis clavispora 0.0062 - 0.0658 0.0282 ± 0.0148
Spore Germination Inhibition Neopestalotiopsis clavispora 0.0014 - 0.0099 0.0048 ± 0.0022
  • Q4: What is the resistance risk for fungi against this compound? A: The risk appears manageable in some pathosystems. Studies on Neopestalotiopsis clavispora found that although this compound-resistant mutants could be generated in the lab, they suffered a fitness penalty. These mutants showed reduced conidium production and pathogenicity compared to their wild-type progenitors [2]. No mutations were detected in the Cytb gene in these mutants, suggesting a possible alternative resistance mechanism [2].

Experimental Protocols & Methodologies

Protocol for In Vitro Fungicide Sensitivity Assay

This protocol is adapted from established methods for determining the sensitivity of fungal pathogens to this compound [2].

  • Key Materials:

    • Fungicide: Technical grade this compound (e.g., 98% purity).
    • Stock Solution: Dissolve in methanol to a concentration of 10 mg/mL and store at 4°C.
    • Media: Alkyl Ester Agar (AEA) media.
    • Inhibitor: Salicylhydroxamic acid (SHAM), added to media at 50 µg/mL to suppress the alternative oxidase pathway in fungi.
    • Test Organism: Pure cultures of the target fungal pathogen.
  • Procedure:

    • Prepare Media: Dilute the this compound stock solution to create a series of concentrations in AEA media amended with SHAM. Common test concentrations may range from 0.015625 to 0.5 µg/mL.
    • Inoculate: Take mycelial plugs (e.g., 4 mm diameter) from the edge of a 5-day-old colony and place them onto the center of the prepared AEA plates.
    • Incubate: Incubate the plates at a suitable temperature (e.g., 28°C) for a set period (e.g., 7 days).
    • Measure and Calculate: Measure the colony diameter in two perpendicular directions. The median effective concentration (EC₅₀) is calculated based on the inhibition rates of mycelial growth across the different concentrations.
Protocol for Assessing Physiological Effects on Fungi

To investigate the physiological impact of this compound on fungal cells, you can measure ATP biosynthesis and cell membrane permeability [2].

  • ATP Biosynthesis Assay:

    • Culture the fungus in liquid media (e.g., Yeast Extract Peptone Dextrose broth) with and without this compound treatment.
    • Use a commercial ATP assay kit (e.g., luciferin-luciferase based) to measure and compare the ATP levels in the fungal mycelia from treated and control groups.
  • Cell Membrane Permeability Assay:

    • This can be assessed by measuring the relative electrical conductivity of the fungal suspension.
    • Harvest mycelia, wash, and place them in a sterile distilled water solution.
    • Use a conductivity meter to measure the electrolyte leakage from the mycelia over time after this compound treatment. An increase in conductivity indicates higher membrane permeability and damage.

The diagram below illustrates the experimental workflow for evaluating a fungicide's efficacy and effects.

G start Start Experiment prep Prepare Fungicide Media start->prep inoc Inoculate Fungus prep->inoc incubate Incubate inoc->incubate meas_growth Measure Growth (EC₅₀ Calculation) incubate->meas_growth physio_test Physiological Tests meas_growth->physio_test atp ATP Biosynthesis Assay physio_test->atp membrane Membrane Permeability physio_test->membrane analyze Analyze Data atp->analyze membrane->analyze

Protocol for In Planta Field Evaluation

This protocol outlines how to evaluate the combined effect of this compound and nitrogen on crops like winter wheat [1].

  • Key Materials:

    • Fungicides: this compound, triazole fungicide (e.g., epoxiconazole as a base program).
    • Nitrogen Source: Foliar urea solution (e.g., 40 kg N ha⁻¹) or granular fertilizer.
    • Experimental Design: Field plots with a randomized block design.
  • Procedure:

    • Apply Fungicide: Apply this compound (e.g., at the start of stem extension) in addition to a base triazole program. Include control plots that receive only the base program.
    • Apply Nitrogen: Apply the foliar nitrogen (e.g., at anthesis) or granular nitrogen (e.g., at flag leaf emergence) to the designated plots.
    • Assess Disease & Senescence: Monitor disease levels and record the senescence of the flag leaf over time.
    • Evaluate Yield and Quality: At harvest, measure key parameters: grain yield, thousand grain weight, specific weight, Hagberg falling number, blackpoint, and protein concentration.

The diagram below summarizes the established mode of action of this compound at the cellular level.

G This compound This compound Application target Binds to Qo site of Cytochrome bc1 Complex This compound->target effect1 Blocks Electron Transport target->effect1 effect2 Inhibits ATP Synthesis effect1->effect2 outcome1 Increased Cell Membrane Permeability effect2->outcome1 outcome2 Fungal Cell Death outcome1->outcome2

References

Picoxystrobin Phytotoxicity: FAQ for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the typical manifestations of phytotoxicity caused by picoxystrobin? Phytotoxic effects are often transient and observable on the plant's leaves. The specific response can be significantly influenced by the genetic traits of the plant cultivar and local environmental conditions [1]. Symptoms typically persist for a period of 14 to 28 days after application before the plant recovers [1].

Q2: Which factors most significantly influence the risk of phytotoxicity? The available research highlights three primary risk factors [1]:

  • Plant Cultivar: Different varieties of the same crop (e.g., potato cultivars 'Irga' and 'Fianna') show significantly different levels of tolerance.
  • Application Timing: Post-emergence (POST) applications generally carry a higher risk of causing visible damage compared to pre-emergence (PRE) applications.
  • Meteorological Conditions: Stressful conditions such as heavy rainfall, drought, or cold weather around the time of application can amplify phytotoxic effects.

Q3: What are the major ecotoxicological and environmental concerns identified by regulatory bodies? The European Food Safety Authority (EFSA) peer review identified several critical areas of concern that are highly relevant for comprehensive risk assessment [2]:

  • Groundwater Contamination: Metabolites of this compound (IN‑QDY62, IN‑QDY63, and IN‑QDK50) have been detected in groundwater scenarios at levels exceeding the regulatory parametric drinking water limit.
  • Risk to Aquatic Organisms: A high risk could not be excluded for aquatic organisms.
  • Risk to Earthworms: A high risk could not be excluded for earthworms.
  • Uncertainty for Mammals: The risk assessment for earthworm-eating mammals and fish-eating birds and mammals could not be finalized due to a lack of data.

The following table summarizes the dissipation profile of this compound in cucumbers, which is useful for understanding its persistence in plants [3].

Compound Dissipation Half-life (Days) Highest Terminal Residue (mg kg⁻¹) Maximum Residue Limit (MRL) in China (mg kg⁻¹)
This compound 3.4 0.029 Not Specified
Pyraclostrobin 8.2 0.014 0.5

Experimental Workflow for Phytotoxicity Assessment

For researchers designing experiments, the methodology from a 3-year field study on potatoes provides a robust model for assessing phytotoxicity. The workflow can be adapted for different crops or research objectives.

G Start Start: Define Research Objective Design Experimental Design: Randomized Sub-blocks Split-Split-Plot Arrangement Three Replications Start->Design F1 Factor 1: Select Test Cultivars (e.g., 'Irga', 'Fianna') F2 Factor 2: Define Weed Control Methods F1->F2 App Herbicide Application: PRE-emergence (PRE) POST-emergence (POST) F2->App Design->F1 Monitor Phytotoxicity Monitoring: Assess symptoms every 7 days from first appearance until stabilization App->Monitor Analyze Data Analysis: Relate damage to cultivar, method, and yield Monitor->Analyze

Detailed Methodology [1]:

  • Experimental Design:

    • Utilize a randomized sub-block design in a split-split-plot arrangement with multiple replications (e.g., three).
    • The first-order factor comprises different plant cultivars with varying genetic backgrounds.
    • The second-order factor consists of different weed control methods, including:
      • An untreated control plot.
      • A plot with only mechanical weed control.
      • Various herbicide regimens, including this compound applied alone or in mixture, both pre-emergence (PRE) and post-emergence (POST) of the crop.
  • Application Protocols:

    • Pre-emergence (PRE): Apply the herbicide after planting but before the crop emerges from the soil.
    • Post-emergence (POST): Apply the herbicide after the crop has emerged. This often uses a lower dosage than PRE but carries a higher phytotoxicity risk.
  • Phytotoxicity Assessment & Monitoring:

    • Visually inspect plants for symptoms like leaf necrosis, growth inhibition, and deformations.
    • Begin assessments when the first signs of damage appear and continue every 7 days until the symptoms stabilize or disappear.
    • Quantify the damage using a standardized scoring system and investigate the correlation between phytotoxic damage and final yield metrics.

Molecular Haplotyping & Genomic Analysis

For researchers investigating the fundamental genetic mechanisms of phytotoxicity, advanced genomic techniques can be employed. The diagram below outlines a general workflow for this type of analysis.

G Start Start: Sample Collection (Treated vs. Control Tissues) Seq Long-Range Sequencing & Chromosome-Scale Haplotyping Start->Seq Model 3D Genome Structure Modeling (Compartments, TADs, Loops) Seq->Model Integrate Multi-Omics Data Integration: DNA sequence, Epigenomic marks, Gene expression data Model->Integrate Func Functional Validation: Link structural variants to gene expression and phenotype Integrate->Func

Key Techniques [4] [5]:

  • Chromosome-Scale Haplotyping: Reconstructing chromosome-length haplotypes is crucial for studying how co-inherited blocks of genes (haplotypes) contribute to traits like herbicide tolerance. This can be achieved through:
    • Long-read sequencing (PacBio, Nanopore).
    • Chromosome-conformation capture methods (Hi-C).
    • Strand-seq for single-cell haplotyping.
  • Analysis of 3D Genome Architecture: Computational methods can model how the genome folds in 3D space, revealing features like Topologically Associating Domains (TADs) and chromatin loops [4]. This is important because these structures bring distant regulatory elements (like enhancers) close to genes, potentially influencing the expression of genes involved in stress response.
  • Multi-Omics Integration: The most powerful insights come from integrating haplotype and 3D genome structure data with other datasets, such as epigenomic marks (e.g., histone modifications) and transcriptomic data (gene expression) [4]. This helps directly link genetic variation to regulatory function and the observed phytotoxic phenotype.

Key Takeaways for Risk Mitigation

  • Cultivar Selection is Critical: The genetic background of the plant is a primary determinant of phytotoxicity risk. Screening for tolerant cultivars is a fundamental mitigation strategy [1].
  • Pre-Emergence Application is Preferable: Whenever agronomically viable, PRE application presents a lower risk of visible phytotoxic damage compared to POST application [1].
  • Account for Major Regulatory Concerns: A thorough safety assessment must go beyond acute phytotoxicity and evaluate the potential for groundwater contamination by metabolites and risks to non-target organisms like aquatic life and earthworms [2].

References

handling picoxystrobin storage stability

Author: Smolecule Technical Support Team. Date: February 2026

Basic Handling and Storage Guidelines

For researchers working with picoxystrobin, here are the fundamental storage and handling parameters gathered from the search results:

Parameter Specification / Recommendation
Physical State Solid (cream or white/light yellow colored) [1] [2]
Recommended Storage Temperature 15–25°C (59–77°F) [2]. One supplier also lists -20°C for powder or -80°C for solutions [3].
Storage Environment Cool, dry place; away from direct sunlight and moisture [2]. Keep container tightly sealed [3].
Packaging Airtight containers to prevent contamination [2]. Available in 25 kg fiber drums, 50 kg HDPE drums, and bulk containers [2].
Melting Point 75°C [1]
Incompatible Materials Strong acids/alkalis, strong oxidising/reducing agents [3].

Hazards and Safety Controls

This compound is classified as harmful if swallowed and is very toxic to aquatic life [2] [4] [3]. Implementing the following safety controls in the laboratory is essential:

  • Personal Protective Equipment (PPE): Wear safety goggles with side-shields, appropriate protective gloves, and impervious clothing [4] [3]. A suitable respirator is advised if adequate ventilation is not available [4].
  • Engineering Controls: Handle the substance in areas with appropriate exhaust ventilation [3]. Ensure safety showers and eye wash stations are accessible [3].
  • Environmental Safety: A critical precaution is to avoid release into the environment due to its high toxicity to aquatic life [2] [4]. Collect any spillage safely and dispose of it properly [2] [3].

Experimental Consideration: A Fungal Inhibition Workflow

While the search results do not contain protocols for drug development, one research paper details the methodology for evaluating the inhibitory effect of this compound on fungal pathogens [5]. This workflow can serve as a reference for designing your own microbiological assays.

The diagram below outlines the key steps of this experimental protocol:

G Start Start: Prepare Stock Solution A Prepare Media (AEA, PDA, WA) Start->A B Prepare this compound Dilution Series A->B C Mycelial Growth Assay B->C D Spore Germination Assay B->D E Measure Outcomes (Colony Diameter, Germination Rate) C->E D->E F Calculate EC50 Values E->F End Analyze Data F->End

Key methodological details from this study [5]:

  • Stock Solution: Technical-grade this compound (98%) was dissolved in methanol to a concentration of 10 mg/mL and stored at 4°C.
  • Media: Alkyl ester agar (AEA) media was used for the sensitivity tests. Salicylhydroxamic acid (SHAM) was added to the media at 50 µg/mL to suppress the alternative oxidase pathway in the fungal pathogens.
  • Assay Types: Both mycelial growth inhibition and spore germination inhibition assays were conducted.
  • Data Analysis: The median effective concentration (EC50) values were calculated based on the inhibition rates.

Frequently Asked Questions

Q1: What is the primary mode of action of this compound? A1: this compound is a quinone outside inhibitor (QoI) fungicide. It inhibits mitochondrial respiration in fungal pathogens by blocking electron transfer at the bc1 complex, thereby preventing ATP biosynthesis and leading to cell death [1] [5].

Q2: Are there any known stability issues for this compound in solution? A2: The search results do not provide specific stability data for different solvents or under various conditions. One supplier recommends storing solutions at -80°C [3]. For research purposes, it is advisable to conduct stability studies under your specific experimental conditions.

Q3: What is the resistance risk associated with this compound? A3: this compound is classified as a high resistance risk fungicide (FRAC code 11) [1]. While resistant fungal mutants can be generated in a laboratory setting, studies show that these mutants often suffer a fitness penalty, such as reduced conidium production and pathogenicity [5].

References

Maximum Residue Limits (MRLs) for Picoxystrobin

Author: Smolecule Technical Support Team. Date: February 2026

Regulatory bodies worldwide establish MRLs to ensure food safety. The following table lists selected MRLs for picoxystrobin in various commodities, as established by the U.S. Environmental Protection Agency (EPA) [1].

Commodity MRL (ppm) Commodity MRL (ppm)
Almond hulls 15 Peanut 0.1
Alfalfa, forage 4 Peanut, hay 40
Alfalfa, hay 5 Tree nut (except hulls) 0.15
Cottonseed 4 Vegetable, fruiting (Crop Group 8-10) 1.5
Head lettuce 7 Vegetable, root (Crop Subgroup 1A) 0.6
Onion, bulb 0.8 Vegetable, tuberous and corm (Crop Subgroup 1C) 0.06
Onion, green 15 Vegetable, leafy (except head lettuce) 60

It is important to note that MRLs are subject to change, and other jurisdictions, such as Japan, have also established or revised their own limits for this compound [2]. Always consult the latest regulations for your target market.

Residue Analysis Protocol for Plant Material

This detailed method for determining this compound residues in oriental melon, as described in a peer-reviewed study, can be adapted for other plant matrices [3].

Sample Preparation and Extraction
  • Weigh: Accurately weigh 20 g of a homogenized sample into a plastic bottle.
  • Extract: Add 100 mL of acetonitrile (ACN) to the bottle and shake manually for 1 minute.
  • Salt Out: Add 15 g of sodium chloride (NaCl), then shake the mixture mechanically for 30 minutes.
  • Separate: Centrifuge the mixture at 2000 rpm for 10 minutes. Aspirate 40 mL of the upper ACN layer for cleanup.
Extract Cleanup
  • Concentrate: Transfer the 40 mL ACN extract to a round-bottom flask and evaporate to dryness using a rotary evaporator at 40°C.
  • Reconstitute: Dissolve the dry residue in 6 mL of n-hexane.
  • SPE Purification: Use a Florisil Solid-Phase Extraction (SPE) cartridge (1 g, 6 mL). Pre-condition the cartridge with 6 mL of n-hexane and discard the eluent.
  • Elute: Load the sample in n-hexane onto the cartridge. Elute the target analyte this compound with 10 mL of an acetone/n-hexane mixture (10:90, v/v).
  • Final Concentration: Evaporate the eluate to dryness and reconstitute the final residue in 4 mL of acetone for instrumental analysis.
Instrumental Analysis & Method Validation
  • Analysis: Analyze the sample using Gas Chromatography with an Electron Capture Detector (GC-ECD).
  • GC-ECD Conditions:
    • Column: Agilent Ultra 2 capillary column (50 m × 320 μm i.d. × 0.17 μm film thickness).
    • Carrier Gas: Nitrogen at 1 mL/min.
    • Injector: Split mode (10:1 ratio) at 260°C.
    • Oven Program: 150°C for 1 min, then ramp to 280°C at 15°C/min, hold for 7 min.
    • Detector: μECD at 300°C.
    • Retention Time: this compound elutes at approximately 7.7 minutes.
  • Confirmation: Confirm field-incurred residues using GC-Mass Spectrometry (GC-MS) in selected ion monitoring (SIM) mode, tracking ions m/z 145.0, 173.0, 303.0, and 335.0 [3].
  • Validation Parameters: The method was validated with the following performance metrics [3]:
    • Linearity: R² = 0.9998 over 0.02–2.0 mg/L.
    • Limit of Detection (LOD): 0.003 mg/kg.
    • Limit of Quantification (LOQ): 0.01 mg/kg.
    • Recovery: 87.7–101.5% at three spiking levels.
    • Precision: Relative Standard Deviation (RSD) ≤ 9.6%.

The workflow below summarizes the main steps of the analytical protocol.

G Start Start Step1 Weigh 20 g homogenized sample Start->Step1 End End Step2 Add 100 mL Acetonitrile (ACN) and shake manually Step1->Step2 Step3 Add 15 g NaCl and shake mechanically for 30 min Step2->Step3 Step4 Centrifuge at 2000 rpm for 10 min Step3->Step4 Step5 Collect 40 mL of upper ACN layer Step4->Step5 Step6 Evaporate to dryness with rotary evaporator (40°C) Step5->Step6 Step7 Dissolve residue in 6 mL n-hexane Step6->Step7 Step8 Cleanup: Florisil SPE Cartridge (Elute with 10 mL acetone/n-hexane) Step7->Step8 Step9 Evaporate eluate to dryness Step8->Step9 Step10 Reconstitute in 4 mL acetone for GC-ECD/GC-MS analysis Step9->Step10 Step10->End

FAQs and Troubleshooting Guide

Q1: What can cause low recovery rates during the extraction of this compound?

  • Incomplete Extraction: Ensure sufficient mechanical shaking time (30 min) after adding NaCl for proper partitioning [3].
  • Loss during Evaporation: Avoid overheating during the rotary evaporation steps; maintain the water bath at 40°C to prevent volatilization of the analyte [3].
  • SPE Cartridge Issues: Check that the Florisil SPE cartridge is properly pre-conditioned with n-hexane before loading the sample.

Q2: How can I confirm the identity of this compound in a sample if the GC-ECD result is ambiguous?

  • GC-MS Confirmation: Use GC-MS for definitive confirmation. The accepted method uses Selected Ion Monitoring (SIM) mode and identifies this compound by its characteristic ions: m/z 145.0, 173.0, 303.0, and 335.0 [3]. The presence of the analyte is confirmed when the relative abundances of these ions match those of a standard.

Q3: My chromatogram shows interfering peaks. How can I improve cleanup?

  • Check Elution Solvent Strength: Ensure the elution solvent for the Florisil SPE cleanup is precisely acetone/n-hexane (10:90, v/v). A higher percentage of acetone might elute more co-extractives, leading to interference [3].
  • Consider d-SPE as an Alternative: For some matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with dispersive-SPE cleanup may be more effective, though it is often coupled with LC-MS/MS [3].

Q4: Where can I find the most up-to-date MRLs for my research?

  • Consult Official Databases: MRLs are revised periodically. Always refer to official sources like the EPA's electronic Code of Federal Regulations (e-CFR) [1], the FAO/WHO Codex Alimentarius Pesticide Database [4], or the regulatory websites of the target country (e.g., Japan's Food Safety Commission) for the latest information [2].

References

picoxystrobin comparative study triazole fungicides

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Physiological Effects Comparison

The table below compares the fungicidal performance and plant physiological effects of picoxystrobin (a strobilurin) and triazole fungicides, based on field and in vitro studies.

Aspect This compound (Strobilurin) Triazole Fungicides Experimental Context & Results
Primary Mode of Action Inhibits mitochondrial respiration by binding to the Quinone outside (QoI) site of cytochrome bc1 complex (Complex III) [1] [2]. Inhibits the demethylation of lanosterol (a precursor to ergosterol) by targeting CYP51 (lanosterol 14α-demethylase) [3] [2]. Biochemical assays and molecular docking confirm these distinct target sites [3] [1].
Disease Control & Yield Reduces disease levels, increases yield, and improves Thousand Grain Weight (TKW) in winter wheat [4]. Effective against a broad spectrum of fungal pathogens; novel derivatives show very high activity (EC₅₀ values as low as 0.12 mg/L against S. sclerotiorum) [3] [4]. Field trials showed that adding this compound to a triazole program provided consistent benefits in disease control and yield components [4].
Physiological "Green Effect" Delays senescence of the flag leaf, extending the green leaf area duration [4]. The specific "green effect" is more characteristic of strobilurins; effect is less pronounced or different. In wheat, the extension of green leaf area by strobilurins is linked to increased biomass production and grain yield [5] [4].
Resistance Concerns Target-site resistance (e.g., G143A mutation) is a known issue for QoI fungicides [5]. Pathogen resistance development is a known challenge, driving the search for new, more effective derivatives [3] [5]. For tan spot in wheat, some P. tritici-repentis strains show reduced sensitivity to strobilurins and some triazoles [5].

Synergy in Combination and Novel Formulations

Research indicates that the most effective disease management strategies often involve combining different fungicide groups.

  • Enhanced Efficacy: Field studies on wheat tan spot found that mixtures of triazole + strobilurin (TS) or triazole + strobilurin + carboxamide (TSC) applied with high nitrogen doses provided the most efficient disease control [5]. These combinations not only controlled the pathogen but also led to significant improvements in green leaf area, biomass production (+29.3% for TSC), and grain yield (+15.8% for TSC) [5].
  • Novel Triazole Derivatives: To combat resistance, new 1,2,4-triazole derivatives incorporating oxime ether and phenoxy pyridine moieties have been synthesized. Some of these new compounds, such as 5b2, exhibit exceptional antifungal activity (EC₅₀ of 0.12 mg/L), which is comparable to or even surpasses that of commercial triazoles like difenoconazole [3].

Resistance and Toxicity Profiles

Understanding the limitations and risks of each fungicide class is crucial for their sustainable use.

Consideration This compound (Strobilurin) Triazole Fungicides
Resistance Risk High risk due to single-site activity. The G143A mutation confers resistance in pathogens like Pyrenophora tritici-repentis [5]. Resistance development is a major concern, prompting the development of new formulations to combat resistant pathogens [3] [5].
Non-Target & Toxicity A cell-based study identified this compound as a potential developmental toxicant by inhibiting human neural crest cell (NCC) migration, a critical neurodevelopmental process [1]. Generally, introducing a pyridine moiety can help reduce toxicity and improve selectivity [3]. Some triazole formulations can cause phytotoxicity in susceptible plants, which can be mitigated with specific solvent and surfactant mixtures [6].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a summary of key methodological details from the cited literature.

1. In Vitro Antifungal Activity Assay (Novel Triazole Derivatives) [3]

  • Objective: To evaluate the fungicidal activity of newly synthesized 1,2,4-triazole compounds.
  • Pathogens: Tested against eight phytopathogenic fungi, including S. sclerotiorum, P. infestans, R. solani, and B. cinerea.
  • Method: The mycelium growth rate method was used. Compounds were tested at a standard concentration (50 mg/L), and the percentage inhibition of mycelial growth was calculated. For highly active compounds, the effective concentration for 50% inhibition (EC₅₀) was determined.
  • Control: The commercial triazole fungicide difenoconazole was used as a positive control.

2. Field Trial on Wheat (Fungicide and Nitrogen Interaction) [5]

  • Objective: To determine the combined effect of fungicide mixtures and nitrogen rates on tan spot control, green leaf area, biomass, and yield.
  • Design: A field study over two crop cycles with a factorial design.
    • Fungicide Treatments: (1) Untreated control; (2) TS - epoxiconazole (triazole) + pyraclostrobin (strobilurin); (3) TSC - fluxapyroxad (carboxamide) + epoxiconazole + pyraclostrobin.
    • Nitrogen Treatments: 0, 70, and 140 kg N ha⁻¹.
  • Measurements: Disease severity, Green Leaf Area Index (GLAI), SPAD index (chlorophyll content), aboveground biomass dynamics, and yield components (grains per spike, thousand-kernel weight, grain yield).

3. Molecular Docking (Binding Mode to Target Enzyme) [3]

  • Objective: To disclose the possible binding modes of the target compounds with the CYP51 enzyme.
  • Method: Homology modeling was used to generate a structure of the target enzyme (SsCYP51). The synthesized compounds (5a4 and 5b2) were then docked into the active site to predict their binding interactions and affinity.

The diagrams below illustrate the core experimental workflow for evaluating novel triazole derivatives and the distinct mechanisms of action for these fungicide classes.

Start Start: Design & Synthesis Step1 Characterization (NMR, HRMS, X-ray) Start->Step1 Step2 In Vitro Antifungal Assay (Mycelium Growth Rate Method) Step1->Step2 Step3 Data Analysis (Inhibition %, EC₅₀) Step2->Step3 Step4 Molecular Docking with CYP51 Enzyme Step3->Step4 End Conclusion on Compound Efficacy Step4->End

Experimental Workflow for Novel Triazole Derivatives [3]

cluster_Triazole Triazole Mode of Action cluster_Strobilurin Strobilurin (e.g., this compound) Mode of Action Fungus Fungal Cell T1 1. Inhibits CYP51 (14α-demethylase) Fungus->T1 S1 1. Binds to Qo site of Cytochrome bc1 Complex Fungus->S1 T2 2. Blocks Ergosterol Synthesis T1->T2 T3 3. Disrupts Cell Membrane Integrity T2->T3 S2 2. Halts Mitochondrial Electron Transport S1->S2 S3 3. Inhibits Energy (ATP) Production S2->S3

Distinct Mechanisms of Action of Triazoles and Strobilurins [3] [1] [2]

Key Takeaways for Research and Development

  • Novel Triazole Derivatives show promising broad-spectrum and high-potency antifungal activity, often outperforming conventional triazoles and providing new options to combat resistance [3].
  • Combination Products (e.g., triazole + strobilurin + carboxamide) are currently the most effective strategy in field applications, enhancing disease control, improving crop physiology, and boosting yield [5].
  • Distinct but Complementary MoAs mean that strobilurins and triazoles can be effectively paired to create robust resistance management strategies [3] [2].
  • Consider Non-Target Effects in early development phases. While reducing phytotoxicity is a focus for triazoles [6], strobilurins like this compound require careful assessment for potential developmental toxicity [1].

References

picoxystrobin risk assessment human health

Author: Smolecule Technical Support Team. Date: February 2026

Human Health Risk Assessment Summary

Assessment Aspect Key Findings & Status Source & Date
Overall Conclusion Could not be finalized. Critical concerns identified; no reference values established. EFSA Peer Review, 2016 [1]
Genotoxicity Unresolved. No conclusion on genotoxic potential; a critical area of concern. EFSA Peer Review, 2016 [1]
Metabolite Toxicity Unresolved. Clastogenic/aneugenic potential of metabolite IN-H8612 cannot be excluded. EFSA Peer Review, 2016 [1]
Mitochondrial Toxicity Confirmed. Identified as a potential mitochondrial toxicant in vitro; merits further in vivo study. Tox21 Program, 2018 [2]
EPA Human Health Benchmarks Not listed. Not among pesticides with established HHBPs in the 2021 database. US EPA, 2021 [3]

Detailed Experimental Insights

For researchers designing studies, here is a deeper look into the specific experimental data and identified concerns.

Mechanism of Action and Mitochondrial Toxicity

Picoxystrobin is a Quinone outside Inhibitor (QoI) that disrupts mitochondrial function by inhibiting the cytochrome bc1 complex in the electron transport chain [4]. This blockage halts ATP production and can lead to cell death [4].

  • Tox21 Tiered Testing: A high-throughput screen identified this compound among 622 compounds that significantly decreased mitochondrial membrane potential (MMP) [2].
  • Tertiary Assays: Follow-up tests on the 34 most active compounds confirmed this compound's activity. It was flagged as one of four "not well-characterized" mitochondrial toxicants requiring additional in vivo characterization [2].

This mechanism is visualized in the following pathway:

G This compound This compound Cytochrome_bc1 Cytochrome_bc1 This compound->Cytochrome_bc1 Inhibits ET_Chain ET_Chain Cytochrome_bc1->ET_Chain Disrupts ATP_Synthase ATP_Synthase ET_Chain->ATP_Synthase Reduces Proton Motive Force ATP ATP ATP_Synthase->ATP Synthesizes Cell_Death Cell_Death ATP->Cell_Death Reduced Levels Promotes

Identified Data Gaps and Concerns

The EFSA peer review could not finalize the human health risk assessment due to several critical data gaps [1]:

  • Genotoxic Potential: Studies were insufficient to rule out this compound's potential to cause genetic damage.
  • Toxicological Profile of Metabolites: More data is needed on the safety of breakdown products (IN-H8612, IN-QDY62, IN-QDY63, IN-QDK50).
  • Endocrine Disruption: Further studies are required to assess potential endocrine-disrupting properties.
  • Consumer Risk Assessment: Without defined reference values, a consumer risk assessment from dietary exposure (e.g., via MRLs) could not be performed.

Implications for Researchers

The existing data presents both cautions and opportunities for further research:

  • Use with Caution: The unresolved genotoxicity and metabolite concerns indicate that this compound should be handled as a potential health risk until more definitive safety data is available.
  • Focus for Future Studies: The most critical need is for data that resolves the genotoxicity concerns and characterizes the toxicity of its major environmental metabolites.
  • Comparative Assessments: A full comparison with alternative fungicides is not yet possible from a human health perspective due to these unresolved issues. Future comparative guides should prioritize compounds with a more complete and favorable toxicological profile.

References

picoxystrobin safety evaluation tea consumption

Author: Smolecule Technical Support Team. Date: February 2026

Safety Evaluation of Picoxystrobin in Tea

The table below summarizes key experimental data from a study investigating the residue levels and potential health risks of this compound during tea cultivation and brewing [1].

Evaluation Parameter Experimental Data / Finding Context and Implications
Dissipation Half-life (Fresh Tea Leaf) 2.7 - 6.8 days Indicates a relatively fast degradation under field conditions. The residue level reduces by half within this time frame.
Maximum Residue in Green Tea 15.28 mg/kg The highest terminal residue level found at a 10-day pre-harvest interval (PHI).
Leaching Rate During Brewing < 35.8% Less than this percentage of this compound residue in dry tea leaves transfers into the tea infusion.
Risk Quotient (Chronic, RQc) < 1 The chronic dietary exposure risk is considered acceptable. A value less than 1 indicates a low risk.
Risk Quotient (Acute, RQa) < 1 The acute dietary exposure risk is considered acceptable. A value less than 1 indicates a low risk.
Suggested MRL for Tea 20 mg/kg Based on the study, this Maximum Residue Limit (MRL) is suggested to ensure consumption safety.

Experimental Protocols for Tea Safety Study

The safety data presented above were generated using the following detailed methodologies [1]:

  • Analytical Method: The residue analysis of this compound in fresh tea leaves, green tea, tea infusion, and soil was performed using Ultra-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS).
  • Sample Preparation: A specific extraction and purification process was established for each matrix to ensure accurate measurement.
  • Method Validation: The method was validated with spiked recovery rates ranging from 73.1% to 111.0% and relative standard deviations (RSD) between 1.8% and 9.2%, confirming its reliability and precision.
  • Field Experiment: Terminal residue trials were conducted with the last application of this compound made 10 days before harvest.
  • Risk Assessment Calculation: The Risk Quotient (RQ) values were calculated by comparing the estimated dietary exposure from tea consumption with the Acceptable Daily Intake (ADI). The fact that both RQc and RQa were significantly below 1 provides a scientific basis for the safety conclusion.

Comparative Data and Information Gaps

While a full comparative guide is not possible with the current results, here is the available information and identified gaps:

  • Classification: this compound belongs to the strobilurin class of fungicides, which are β-methoxyacrylates that inhibit mitochondrial respiration in fungi [2] [3]. It was the fourth strobilurin commercialized and is known for its broad-spectrum, systemic activity with both preventative and curative properties [2].
  • Data Gap on Direct Comparisons: The search results, while containing high-quality studies, do not provide parallel experimental data (e.g., residue dissipation rates, efficacy data) for this compound and other fungicides like azoxystrobin or trifloxystrobin on the same set of crops. Therefore, a structured table comparing their performance metrics cannot be constructed.

Diagram: Tea Safety Evaluation Workflow

The following diagram illustrates the logical workflow and key determination points for the safety evaluation of this compound in tea, based on the cited study [1].

Start Start: Tea Safety Evaluation FieldTrial Field Residue Trial Start->FieldTrial BrewingTest Brewing Transfer Test FieldTrial->BrewingTest Measure residue in dry tea ExposureCalc Calculate Dietary Exposure BrewingTest->ExposureCalc Determine leaching rate (<35.8%) RiskCompare Compare Exposure vs. ADI ExposureCalc->RiskCompare Determine Risk Quotient (RQ) SafeConclusion Conclusion: Safe for Consumption RiskCompare->SafeConclusion RQ < 1 MRLSuggest Suggest MRL (20 mg/kg) RiskCompare->MRLSuggest Data supports MRL

The available research specifically on tea demonstrates that when used according to the studied guidelines, this compound residues dissipate rapidly and pose a negligible dietary risk.

References

picoxystrobin azoxystrobin trifloxystrobin comparative activity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Degradation by Microbial Enzyme

The most direct comparative data comes from a study on a specific bacterial esterase, StrH, which can degrade all three fungicides. The research quantified the enzyme's catalytic efficiency, providing a clear metric for comparison. The data are summarized in the table below [1].

Fungicide Catalytic Efficiency (kcat/Km in μM⁻¹·s⁻¹) Relative Degradation Rate
Trifloxystrobin 196.32 ± 2.30 Highest (Benchmark)
Picoxystrobin 4.64 ± 0.05 ~42x slower than Trifloxystrobin
Pyraclostrobin 2.94 ± 0.02 ~67x slower than Trifloxystrobin
Azoxystrobin (2.41 ± 0.19) × 10⁻² ~8,100x slower than Trifloxystrobin

The enzyme StrH initiates degradation through a de-esterification (hydrolytic) reaction. It cleaves the ester bond of the strobilurin molecule, producing the corresponding parent acid as the primary metabolite. This initial step is critical as it detoxifies the fungicide [1]. The following diagram illustrates this general degradation pathway.

fungicide_degradation StrobilurinFungicide Strobilurin Fungicide (e.g., Trifloxystrobin) ParentAcid Parent Acid Metabolite (Less Toxic) StrobilurinFungicide->ParentAcid De-esterification (Hydrolysis) StrH_Esterase StrH Esterase (Detoxification Enzyme) StrobilurinFungocide StrobilurinFungocide StrH_Esterase->StrobilurinFungocide Catalyzes Detoxification Detoxification & Reduced Growth Inhibition of Algae ParentAcid->Detoxification

Detailed Experimental Protocols

The comparative data in the table above was generated using the following standardized experimental protocols, which can be reproduced for further validation [2] [1] [3].

Microbial Degradation Assay

This protocol is used to study the degradation of fungicides by whole bacterial cells [2].

  • Microorganism: Hyphomicrobium sp. strain DY-1.
  • Culture Preparation: Cells are grown in R2A medium for about 72 hours at 30°C, collected by centrifugation, washed, and resuspended to a standardized optical density (OD₆₀₀ ≈ 1.5).
  • Degradation Reaction: Conducted in a Minimal Salt Medium (MSM) containing a defined concentration of the fungicide (e.g., 0.15 mM) at pH 7.0 and 30°C with shaking.
  • Analysis: Samples are taken over time, and the fungicide concentration is quantified using High-Performance Liquid Chromatography (HPLC). Metabolites are identified using HPLC-MS/MS.
Enzyme Activity Assay

This protocol measures the kinetic parameters of the purified StrH esterase itself [1] [3].

  • Standard Reaction: The assay is performed at 35°C for 10 minutes in a Tris-HCl buffer (pH 7.0) containing a set amount of purified StrH enzyme and a defined substrate concentration.
  • Reaction Termination: The reaction is stopped by adding an equal volume of acetonitrile.
  • Enzyme Kinetics: To determine Michaelis-Menten constants (Kₘ and kcatₐₜ), the reaction is run with varying concentrations of the fungicide substrate. The consumption of substrate is monitored via HPLC.
  • Unit Definition: One unit of enzyme activity is defined as the amount of enzyme required to hydrolyze 1.0 μmol of substrate per minute.

Key Comparative Insights and Environmental Significance

  • Degradation Efficiency: The data unequivocally shows that the StrH enzyme processes trifloxystrobin with far greater efficiency than this compound or azoxystrobin. This suggests that in environments where this specific bacterium is active, trifloxystrobin may be broken down much more rapidly [1].
  • Mechanism of Action and Resistance: All strobilurins are QoI fungicides. They inhibit mitochondrial respiration in fungi by binding to the quinol oxidation (Qo) site of cytochrome b, blocking electron transfer and ATP synthesis. This specific site of action also makes them highly prone to fungicide resistance development in target fungi [4].
  • Environmental Impact and Bioremediation: Strobilurin residues are frequently detected in aquatic systems and can be particularly toxic to non-target organisms like eukaryotic algae and Daphnia magna. The discovery and engineering of degrading microbes and enzymes like StrH represent a promising bioremediation strategy to clean up contaminated environments [4] [1].

References

efficacy picoxystrobin vs pyraclostrobin soybean anthracnose

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison at a Glance

The table below summarizes key experimental findings on the performance of fungicides containing picoxystrobin or pyraclostrobin for managing soybean anthracnose.

Fungicide (Active Ingredients) Application Rate Key Efficacy Findings Source / Context
This compound + Propiconazole [1] 0.20% concentration After 3 sprays, provided maximum disease control (PDC) and lowest disease index (PDI) & AUDPC in a 2-year field study. [1] Research on novel fungicide mixtures in India [1]
Pyraclostrobin [1] 0.1% concentration Found to be one of the most effective treatments after multiple applications, with low PDI and high PDC. [1] Same 2-year study as above, used as a standard check. [1]
This compound + Tebuconazole [2] Not fully specified Provided high levels of anthracnose control and yields exceeding 51 bags of soybeans/ha when used in an application program. [2] Field experiment in Brazil evaluating mixture products. [2]
Azoxystrobin + Tebuconazole [2] Not fully specified Similar to the this compound mixture, provided high control and yield when used in an application program. [2] Same field experiment in Brazil. [2]

Detailed Experimental Protocols

The data in the table above is derived from field experiments designed to evaluate fungicide efficacy under realistic conditions. Here are the methodologies for the key studies cited:

  • Experimental Design from ICAR-Indian Institute of Soybean Research (2018-2019) [1]:

    • Location & Duration: Conducted over two consecutive years at the ICAR-Indian Institute of Soybean Research, Indore, India.
    • Design: Randomized block design with three replications.
    • Soybean Variety: JS 20-29, known to be susceptible to anthracnose.
    • Application Protocol: Foliar sprays were applied three times at 30, 45, and 60 days after sowing (DAS).
    • Data Collection: Disease severity was observed on a 0-9 scale at multiple points after spraying. Researchers calculated the Percent Disease Index (PDI), Percent Disease Control (PDC), and Area Under the Disease Progress Curve (AUDPC). Yield was measured at harvest.
  • Experimental Design from Campo Verde, Brazil (2013/2014) [2]:

    • Objective: To evaluate the efficiency of pre-mixed fungicides in control programs.
    • Soybean Variety: Pioneer XB90C13, susceptible to anthracnose.
    • Application Protocol: Involved four application timings: preventive (before canopy closure) and curative (during flowering, pod formation, and grain filling).
    • Data Collection: Researchers recorded disease severity, AUDPC, defoliation, and final crop productivity.

Key Insights for Management

The search results highlight several critical points for researchers and agronomists to consider:

  • The Importance of Mixtures: Both this compound and pyraclostrobin are QoI (Quinone outside Inhibitor) fungicides (FRAC Group 11) [3]. Using them in combination with fungicides from different chemical groups (like the DMI triazoles propiconazole and tebuconazole) is a core resistance management strategy. This approach provides broader-spectrum activity and reduces the risk of selecting for resistant fungal pathogens [4] [2].
  • Application Timing is Critical: The Brazilian study emphasizes that preventive applications, initiated before flowering or even before crop canopy closure, are essential for effective anthracnose management [2].
  • Resistance Concerns: The NC State Extension guide specifically notes that strobilurin (QoI)-resistant populations of other fungi, like Cercospora sojina, have been detected, underscoring why mixtures with multiple modes of action are so important [4].

Research Workflow and Management Strategy

The following diagrams illustrate the general experimental workflow for evaluating fungicide efficacy and the integrated strategy for managing soybean anthracnose and fungicide resistance.

Start Start Select Susceptible Variety Select Susceptible Variety Start->Select Susceptible Variety Establish Field Plots (RBD) Establish Field Plots (RBD) Select Susceptible Variety->Establish Field Plots (RBD) Apply Foliar Fungicides\n(30, 45, 60 DAS) Apply Foliar Fungicides (30, 45, 60 DAS) Establish Field Plots (RBD)->Apply Foliar Fungicides\n(30, 45, 60 DAS) Assess Disease Severity\n(0-9 Scale) Assess Disease Severity (0-9 Scale) Apply Foliar Fungicides\n(30, 45, 60 DAS)->Assess Disease Severity\n(0-9 Scale) Calculate Metrics\n(PDI, PDC, AUDPC) Calculate Metrics (PDI, PDC, AUDPC) Assess Disease Severity\n(0-9 Scale)->Calculate Metrics\n(PDI, PDC, AUDPC) Measure Yield at Harvest Measure Yield at Harvest Calculate Metrics\n(PDI, PDC, AUDPC)->Measure Yield at Harvest Analyze Data & Compare Efficacy Analyze Data & Compare Efficacy Measure Yield at Harvest->Analyze Data & Compare Efficacy End End Analyze Data & Compare Efficacy->End

Experimental Workflow for Fungicide Efficacy Trials

Anthracnose Management Anthracnose Management Cultural Cultural Anthracnose Management->Cultural Chemical Chemical Anthracnose Management->Chemical Biological Biological Anthracnose Management->Biological Crop Rotation Crop Rotation Cultural->Crop Rotation Use Healthy Seeds Use Healthy Seeds Cultural->Use Healthy Seeds Avoid High Density Avoid High Density Cultural->Avoid High Density Use Pre-mixes (e.g., QoI + DMI) Use Pre-mixes (e.g., QoI + DMI) Chemical->Use Pre-mixes (e.g., QoI + DMI) Apply Preventively Apply Preventively Chemical->Apply Preventively Rotate MoA Groups Rotate MoA Groups Chemical->Rotate MoA Groups Host Resistance Host Resistance Biological->Host Resistance Delays Resistance Selection Delays Resistance Selection Use Pre-mixes (e.g., QoI + DMI)->Delays Resistance Selection Rotate MoA Groups->Delays Resistance Selection

Integrated Strategy for Anthracnose and Resistance Management

How to Proceed with Your Research

The current search results confirm that both this compound and pyraclostrobin are effective against soybean anthracnose when used in mixtures. However, to make a definitive, direct comparison for your guide, I suggest:

  • Consulting Additional Databases: Search for peer-reviewed articles on platforms like Google Scholar, Scopus, or Web of Science using specific terms like "this compound pyraclostrobin comparative efficacy soybean" or "in vitro toxicity Colletotrichum truncatum".
  • Reviewing Official Fungicide Trials: Check publications from local agricultural universities and government agricultural departments (e.g., USDA, regional research stations). They often publish results of fungicide performance trials that provide robust, localized data.

References

picoxystrobin residue comparison different crops

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Picoxystrobin Residues in Crops

Crop / Commodity Matrix / Sample Type MRL (ppm) Half-life (Days) Terminal Residue (ppm) Source / Region
Oriental Melon Whole Fruit Not Specified 3.4 - 3.7 Not Specified [1]
Watermelon Whole Fruit 0.05 (China) 1.43 - 3.71 < 0.001 [2]
Watermelon Flesh 0.05 (China) Not Specified < 0.001 [2]
Vegetable, Fruiting, Group 8-10 Commodity 0.70 Not Applicable Not Applicable [3]
Vegetable, Cucurbit, Group 9 Commodity 0.30 Not Applicable Not Applicable [3]
Potato Tuber, Wet Peel 0.10 Not Applicable Not Applicable [3]
Tree Nut, Group 14-12 Commodity 0.08 Not Applicable Not Applicable [3]

Experimental Protocols for Residue Analysis

Researchers use robust methods to extract, purify, and quantify this compound residues. Below are protocols from key studies:

  • Analysis in Oriental Melon (GC-ECD/GC-MS) [1]:

    • Extraction: A 20 g homogenized sample is shaken with 100 mL of acetonitrile. Then, 15 g of sodium chloride (NaCl) is added, and the mixture is shaken mechanically for 30 minutes and centrifuged.
    • Clean-up: An aliquot of the extract is evaporated to dryness. The residue is dissolved in n-hexane and purified using a Florisil Solid-Phase Extraction (SPE) cartridge. The analyte is eluted with an acetone/n-hexane mixture (10:90, v/v).
    • Instrumentation: Analysis is performed using Gas Chromatography with an Electron Capture Detector (GC-ECD). Confirmation of field-incurred residues is done using GC-Mass Spectrometry (GC-MS).
    • Method Performance: The method showed recovery rates of 87.7–101.5% and a relatively low Limit of Quantification (LOQ) of 0.01 mg/kg.
  • Analysis in Watermelon (QuEChERS/RRLC-MS/MS) [2]:

    • Extraction & Clean-up: The study employed the QuEChERS method, which integrates extraction and clean-up into a streamlined process.
    • Instrumentation: Determination was done using Rapid Resolution Liquid Chromatography coupled with Tandem Mass Spectrometry (RRLC-MS/MS).
    • Method Performance: This method demonstrated average recoveries of 89.4–102.6% and an even lower LOQ of 0.001 mg/kg for watermelon flesh.

The following diagram illustrates the general workflow for determining pesticide residues in crops, synthesizing the key steps from the protocols above.

G cluster_1 Extraction & Partitioning cluster_2 Clean-up cluster_3 Instrumental Analysis & Quantification Start Homogenized Crop Sample A Extract with Solvent (Acetonitrile) Start->A B Add Salting-Out Agents (e.g., NaCl, MgSO₄) A->B C Shake and Centrifuge B->C D Purify Extract C->D E1 SPE Cartridge (Florisil) D->E1 E2 d-SPE (QuEChERS Method) D->E2 F1 GC-ECD / GC-MS E1->F1 F2 LC-MS/MS E2->F2

Key Insights for Researchers

  • Dissipation Kinetics: this compound dissipates relatively quickly in fruiting vegetables. The half-lives observed in oriental melon and whole watermelon are short (1.4–3.7 days) [1] [2], indicating a non-persistent profile in these crops under the studied conditions.
  • Risk Assessment: Studies concluded that when this compound is applied according to recommended dosages, the resulting terminal residues pose no health risk to consumers. This assessment is based on hazard quotients that consider body weight, commodity consumption, and the acceptable daily intake (ADI) of the compound [1] [2].
  • Regulatory Landscape: Maximum Residue Limits (MRLs) are crop-specific and can vary by region. For instance, the MRL for "Vegetable, fruiting, group 8-10" in the U.S. is 0.70 ppm [3], while China has set the MRL for watermelon at 0.05 ppm [2]. This highlights the importance of checking local regulations for the target crop and market.

References

×

XLogP3

3.6

Hydrogen Bond Acceptor Count

8

Exact Mass

367.10314248 g/mol

Monoisotopic Mass

367.10314248 g/mol

Heavy Atom Count

26

UNII

62DH7GEL1P

GHS Hazard Statements

Aggregated GHS information provided by 226 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (83.19%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Fungicides, Industrial

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

117428-22-5

Wikipedia

Picoxystrobin

Use Classification

Agrochemicals -> Pesticides
Fungicides
Environmental transformation -> Pesticides (parent, predecessor)
Pharmaceuticals

Dates

Last modified: 08-15-2023

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